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  • Product: 6-bromopyridazine-4-carbonitrile
  • CAS: 1783587-14-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-bromopyridazine-4-carbonitrile

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-bromopyridazine-4-carbonitrile. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-bromopyridazine-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of Substituted Pyridazines

The pyridazine motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds across various therapeutic areas.[1][2] Its two adjacent nitrogen atoms offer unique opportunities for molecular interactions, influencing properties like solubility and receptor binding.[1] The precise substitution pattern on the pyridazine ring is critical to its biological activity. Therefore, unambiguous structural characterization via NMR spectroscopy is a cornerstone of synthetic and medicinal chemistry efforts in this field.

This guide focuses on 6-bromopyridazine-4-carbonitrile, a molecule featuring two key substituents: a bromine atom and a carbonitrile group. Understanding the electronic influence of these groups on the pyridazine core is essential for interpreting its NMR spectra. The bromine atom, a halogen, exerts both an inductive electron-withdrawing effect and a deshielding "heavy atom effect" on the directly attached carbon.[3] The carbonitrile (cyano) group is strongly electron-withdrawing through both induction and resonance. These electronic factors profoundly influence the chemical environment, and thus the NMR chemical shifts, of the ring's protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-3¹H~ 9.2 - 9.5-Located between two electron-withdrawing nitrogen atoms, this proton is expected to be significantly deshielded and appear at a very low field.
H-5¹H~ 8.5 - 8.8-This proton is ortho to the electron-withdrawing nitrile group and will be deshielded, though likely to a lesser extent than H-3.
C-3¹³C-~ 150 - 155Situated between the two ring nitrogens, this carbon experiences strong deshielding.
C-4¹³C-~ 120 - 125The carbonitrile group will have a significant electronic influence, but its direct carbon atom will likely appear in the aromatic region.
C-5¹³C-~ 135 - 140This carbon is adjacent to the nitrile group and will be deshielded.
C-6¹³C-~ 145 - 150The bromine substituent will induce a downfield shift due to its electronegativity and heavy atom effect.[3]
CN¹³C-~ 115 - 120The nitrile carbon typically appears in this region of the ¹³C NMR spectrum.

Structural and Electronic Influences on Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment within the 6-bromopyridazine-4-carbonitrile molecule. The pyridazine ring itself is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms.[1][6] This inherent electron deficiency leads to a general downfield shift for the ring protons and carbons compared to benzene.

The bromine atom at the C-6 position and the nitrile group at the C-4 position further withdraw electron density from the ring. This electron withdrawal deshields the remaining ring protons and carbons, causing them to resonate at even lower fields (higher ppm values). The "heavy atom effect" of bromine can also contribute to the chemical shift of the directly attached carbon (C-6).[3]

Figure 1: Molecular structure of 6-bromopyridazine-4-carbonitrile with key atoms labeled.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 6-bromopyridazine-4-carbonitrile, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts, so it should be reported with the data.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Vortex the NMR tube until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): 2-4 seconds

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time (aq): ~1 second

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transformation.

  • Phasing: Manually phase the spectra to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.

Figure 2: A generalized workflow for the acquisition and processing of NMR data.

Conclusion

The structural elucidation of substituted pyridazines like 6-bromopyridazine-4-carbonitrile is critically dependent on the accurate acquisition and interpretation of ¹H and ¹³C NMR spectra. This guide provides a robust framework for predicting the chemical shifts based on fundamental principles of NMR spectroscopy and established substituent effects. The detailed experimental protocol outlines a systematic approach to obtaining high-quality, reproducible NMR data, which is essential for the confident characterization of novel chemical entities in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
  • Stott, K., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1196. Retrieved from [Link]

  • Asif, M. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO.
  • Kamiya, M., et al. (1967). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 15(5), 712-715. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromopyridazine-4-carbonitrile. Retrieved from [Link]

  • Silva, A. M. S., et al. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Semantic Scholar. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • International Science Community Association. (n.d.). Synthesis and fluorescent behavior of Pyran and Pyridine-3, 5-dicarbonitrile derivatives.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Molecules. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 6-Bromopyridazine-4-carbonitrile: A Technical Whitepaper

Executive Summary The development of targeted covalent inhibitors (TCIs) and highly functionalized heterocyclic drugs relies heavily on versatile, bifunctional building blocks. 6-Bromopyridazine-4-carbonitrile (CAS: 1783...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and highly functionalized heterocyclic drugs relies heavily on versatile, bifunctional building blocks. 6-Bromopyridazine-4-carbonitrile (CAS: 1783587-14-3) represents a premier scaffold in this domain. By combining an electron-deficient 1,2-diazine core with an activating nitrile group and a highly reactive halocenter, this molecule offers orthogonal vectors for derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for self-validation.

Physicochemical and Structural Profiling

The synthetic utility of 6-bromopyridazine-4-carbonitrile is dictated by its unique electronic topology. The pyridazine ring is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. The addition of the carbonitrile group at the C4 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the ring highly susceptible to nucleophilic attack[1].

Table 1: Key Physicochemical and Regulatory Descriptors

ParameterValueSource
Chemical Name 6-bromopyridazine-4-carbonitrile[2]
CAS Registry Number 1783587-14-3[3]
Molecular Formula C5H2BrN3[2]
Monoisotopic Mass 182.9432 Da[2]
SMILES String C1=C(C=NN=C1Br)C#N[2]
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3]

Mechanistic Reactivity Landscape

The bifunctional nature of 6-bromopyridazine-4-carbonitrile allows for divergent synthetic pathways. The C6-bromine serves as a prime handle for transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), while the C4-nitrile acts either as a reducible functional group or a covalent warhead for biological target engagement[4].

ReactivityMap cluster_C6 C6-Position (Bromine) cluster_C4 C4-Position (Nitrile) Core 6-Bromopyridazine-4-carbonitrile CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Suzuki, Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines, Alkoxides Covalent Thiolate Attack (Cysteine Proteases) Core->Covalent Target Engagement Reduction Chemical Reduction Core->Reduction LiAlH4 / H2-Pd ArylDeriv 6-Aryl/Alkyl Pyridazines CrossCoupling->ArylDeriv AminoDeriv 6-Amino/Alkoxy Pyridazines SNAr->AminoDeriv Thioimidate Thioimidate Adduct Covalent->Thioimidate Aminomethyl 4-Aminomethyl Pyridazines Reduction->Aminomethyl

Figure 1: Divergent reactivity pathways of 6-bromopyridazine-4-carbonitrile.

Standardized Experimental Workflows

To ensure high fidelity in library synthesis, the following protocols have been designed with built-in causality and self-validating analytical checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylate the C6 position while strictly preserving the electrophilic C4-nitrile.

  • Reagents: 6-bromopyridazine-4-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Causality of Design:

    • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, effectively outcompeting protodehalogenation—a common side reaction with highly electron-deficient heterocycles[4].

    • Base Choice: Cs₂CO₃ is a mild, non-nucleophilic base. Using stronger bases (e.g., KOH, NaOH) would risk hydrolyzing the sensitive C4-nitrile into a primary amide or carboxylic acid.

  • Self-Validating System (IPC): Monitor the reaction via LC-MS. The starting material exhibits a distinct ~1:1 isotopic doublet at m/z 183 and 185 due to the ⁷⁹Br and ⁸¹Br isotopes[2]. The reaction is validated when this doublet completely disappears, replaced by a single mass peak corresponding to the coupled product, confirming successful oxidative addition and elimination.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Introduce a secondary amine (e.g., morpholine) at the C6 position under transition-metal-free conditions.

  • Reagents: 6-bromopyridazine-4-carbonitrile (1.0 eq), Morpholine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), DMF.

  • Causality of Design: The extreme electron deficiency of the pyridazine ring, compounded by the meta-nitrile group, lowers the activation energy for the formation of the Meisenheimer complex. DMF (a polar aprotic solvent) stabilizes this charged intermediate. DIPEA acts as a sterically hindered proton sink to neutralize the HBr byproduct without competing as a nucleophile.

  • Self-Validating System (IPC): Analyze the crude mixture via ¹H NMR. In the starting material, the C5 proton is highly deshielded by the adjacent bromine and nitrile. Upon substitution with the electron-donating morpholine, the C5 proton will undergo a pronounced upfield shift (typically Δδ > 0.5 ppm). This shift provides immediate, unambiguous proof of structural conversion prior to chromatographic purification.

Applications in Medicinal Chemistry: Covalent Target Engagement

Beyond its utility as a synthetic intermediate, the pyridazine-carbonitrile scaffold is a highly privileged motif in the design of Targeted Covalent Inhibitors (TCIs).

Aromatic nitriles are well-documented inhibitors of cysteine proteases (such as Cathepsin K). The mechanism involves the active-site cysteine thiolate executing a nucleophilic attack on the nitrile carbon, forming a reversible or irreversible thioimidate adduct[1].

The "Goldilocks" Electrophilicity: A major hurdle in TCI development is off-target toxicity caused by non-specific interactions with endogenous thiols, such as glutathione (GSH)[1]. In comprehensive structure-property relationship studies utilizing human liver microsomes, the intrinsic reactivity of heterocyclic nitriles was evaluated. The susceptibility to GSH conjugation followed a distinct order based on ring electrophilicity: Pyrimidine > Pyridazine > Pyridine [1].

Because 6-bromopyridazine-4-carbonitrile derivatives sit in the middle of this spectrum, they offer an optimal balance[4]. The scaffold is sufficiently electrophilic to engage the target protease but stable enough to avoid rapid depletion by hepatic glutathione, making it a superior starting point for medicinal chemistry optimization campaigns.

References

  • 6-bromopyridazine-4-carbonitrile (C5H2BrN3) - PubChemLite , uni.lu. 2[2]

  • 6-bromopyridazine-4-carbonitrile — Chemical Substance Information - NextSDS , nextsds.com. 3[3]

  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes , PubMed. 1[1]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes | Chemical Research in Toxicology , ACS Publications. 4[4]

Sources

Foundational

Comprehensive Technical Guide on 6-Bromopyridazine-4-Carbonitrile: Molecular Weight, Exact Mass, and Analytical Profiling

Executive Summary In modern medicinal chemistry and agrochemical development, the precision of molecular building blocks dictates the success of downstream synthetic pathways. 6-bromopyridazine-4-carbonitrile is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the precision of molecular building blocks dictates the success of downstream synthetic pathways. 6-bromopyridazine-4-carbonitrile is a highly versatile, electron-deficient heterocyclic scaffold. The synergistic electron-withdrawing effects of the pyridazine core and the C-4 carbonitrile group render the C-6 bromo position exceptionally reactive toward transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of this compound. By distinguishing its average molecular weight from its exact monoisotopic mass, mapping its orthogonal reactivity, and establishing self-validating experimental protocols, this guide serves as a robust foundation for researchers integrating this building block into complex synthetic workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental physical properties of a building block is the first step in reaction design and analytical tracking.

Molecular Weight vs. Exact Mass Causality

A common pitfall in mass spectrometry (MS) analysis of halogenated compounds is conflating average molecular weight with exact mass.

  • Average Molecular Weight (~184.00 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule, including the roughly 1:1 ratio of Bromine-79 ( 79Br ) and Bromine-81 ( 81Br ). It is used strictly for stoichiometric calculations during reaction setup.

  • Monoisotopic Exact Mass (182.9432 Da): This is the calculated mass using only the most abundant isotopes (e.g., 12C , 1H , 14N , 79Br )[1]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on this value to distinguish the target compound from isobaric interferences[1].

Structural Identifiers

Table 1: Physicochemical Identifiers and Structural Properties

PropertyValue
Chemical Name 6-bromopyridazine-4-carbonitrile
CAS Registry Number 1783587-14-3[2]
Molecular Formula C5​H2​BrN3​ [1]
Average Molecular Weight 184.00 g/mol
Monoisotopic Mass (Exact Mass) 182.9432 Da[1]
SMILES String C1=C(C=NN=C1Br)C#N[1]

Mass Spectrometry & Isotopic Signatures

Because bromine possesses two stable isotopes ( 79Br at 50.69% and 81Br at 49.31%), 6-bromopyridazine-4-carbonitrile exhibits a highly diagnostic isotopic envelope. When ionized in positive mode via Electrospray Ionization (ESI+), the protonated adduct [M+H]+ yields a distinct 1:1 doublet.

Table 2: HRMS Isotopic Profile (Positive Ion Mode, [M+H]+ )

IsotopeCalculated m/zRelative AbundanceDiagnostic Significance
79Br (M) 183.9505~100%Primary monoisotopic peak
13C Isotopic (M+1) 184.9538~5.5%Validates the 5-carbon framework
81Br (M+2) 185.9485~97.3%Confirms intact mono-bromination
Analytical Workflow Visualization

LCMS_Workflow Sample Sample Preparation 1 mg/mL in Methanol LC UHPLC Separation C18 Column, Gradient Elution Sample->LC Ionization ESI Ionization Positive Mode (+) LC->Ionization MS1 HRMS Detection Exact Mass: 182.9432 Da Ionization->MS1 Data Data Analysis Isotopic Pattern Matching MS1->Data

LC-HRMS analytical workflow for the exact mass verification of 6-bromopyridazine-4-carbonitrile.

Synthetic Utility & Orthogonal Reactivity

The strategic placement of functional groups on the pyridazine ring allows for orthogonal reactivity. The C-6 bromo group is primed for metal-catalyzed cross-coupling, while the C-4 carbonitrile group can be independently targeted for hydrolysis, reduction, or tetrazole formation.

Reactivity Core 6-bromopyridazine-4-carbonitrile (Electrophilic Scaffold) Bromo C-6 Bromo Position Oxidative Addition (Pd/Ni) Core->Bromo Cross-Coupling Cyano C-4 Cyano Position Reduction / Hydrolysis Core->Cyano Functional Group Interconversion Ring Pyridazine Core SNAr / C-H Activation Core->Ring Nucleophilic Attack

Orthogonal reactivity pathways of the 6-bromopyridazine-4-carbonitrile scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: LC-HRMS Analysis for Exact Mass Confirmation

Objective: Verify the structural integrity and isotopic signature of the building block prior to synthesis.

  • Sample Preparation: Dissolve 1 mg of 6-bromopyridazine-4-carbonitrile in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation while remaining highly compatible with ESI droplet desolvation.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ adduct.

  • Mass Acquisition: Operate the Orbitrap or TOF mass spectrometer in ESI+ mode. Set the mass range to m/z 100–500.

  • Self-Validation Check: Extract the chromatogram at m/z 183.9505. The protocol is validated if and only if the resulting mass spectrum displays a 1:1 intensity doublet at 183.9505 and 185.9485. The absence of this doublet indicates either debromination during ionization or sample degradation.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C-6 position using an arylboronic acid.

  • Reaction Assembly: In an oven-dried vial, combine 6-bromopyridazine-4-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge with Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours. The electron-deficient nature of the pyridazine ring dramatically accelerates the rate-limiting oxidative addition step.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating when the diagnostic doublet at m/z 183.9/185.9 completely disappears, replaced by a single monoisotopic peak corresponding to the exact mass of the coupled product. This confirms complete consumption of the starting material and successful C-C bond formation.

Safety & Handling Guidelines

Handling 6-bromopyridazine-4-carbonitrile requires strict adherence to laboratory safety protocols due to its toxicological profile. According to the Globally Harmonized System (GHS), this compound is classified under several hazard categories[2]:

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[2].

  • Skin Irritation 2 (H315): Causes skin irritation[2].

  • Eye Irritation 2A (H319): Causes serious eye irritation[2].

  • STOT SE 3 (H336): May cause specific target organ toxicity (single exposure)[2].

Required PPE: Nitrile gloves, safety goggles, and a properly ventilated fume hood are mandatory during all handling and weighing procedures.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 6-Bromopyridazine-4-carbonitrile

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 6-bromopyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals to establish a robust and reliable solubility assessment for nitrogen-containing heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a paramount gatekeeper of success.[4] An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[2][4] Consequently, poor solubility can lead to low and erratic bioavailability, hindering clinical development and requiring complex and costly formulation strategies.[1]

Determining the solubility profile of a candidate molecule like 6-bromopyridazine-4-carbonitrile across a range of relevant organic solvents and aqueous media is therefore not merely a data collection exercise; it is a foundational step in risk assessment and strategic planning.[5] Early-stage solubility screening helps identify potential liabilities, enabling chemists to make informed decisions for lead optimization and guiding formulation scientists toward appropriate delivery technologies.[5]

This guide will provide the necessary theoretical framework and practical, step-by-step protocols to accurately characterize the solubility of 6-bromopyridazine-4-carbonitrile.

Physicochemical Characterization and Theoretical Solubility Considerations

Molecular Structure: 6-bromopyridazine-4-carbonitrile

  • Formula: C₅H₂BrN₃

  • Structure: A six-membered pyridazine ring substituted with a bromine atom and a nitrile group.

  • Key Features:

    • Heterocyclic Core: The pyridazine ring contains two adjacent nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors and influence the molecule's polarity and basicity.[6]

    • Nitrile Group (-C≡N): A strongly polar group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

    • Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall lipophilicity.

Predictive Analysis of Solubility Behavior:

The "like dissolves like" principle serves as a useful starting point. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The nitrogen atoms in the pyridazine ring and the nitrile group can act as hydrogen bond acceptors, potentially leading to favorable interactions with solvents that can donate hydrogen bonds.[7] However, the overall molecule possesses significant nonpolar surface area from the aromatic ring and the bromine atom, which will likely limit aqueous solubility. The energy required to break the crystal lattice of the solid compound must be overcome by the energy gained from solvation.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but have strong dipoles. The polar nitrile group and the pyridazine ring should interact favorably with these solvents through dipole-dipole interactions. High solubility is often expected in solvents like DMSO.[8]

  • In Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. While van der Waals forces will be present, the polar nature of the pyridazine and nitrile functionalities will result in unfavorable solute-solvent interactions compared to the strong solute-solute interactions in the crystal lattice.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[5] It represents the true solubility of the compound and is the gold standard for characterization.[9][10] The most reliable and widely used method for its determination is the Shake-Flask Method .[1][11][12]

Gold-Standard Protocol: The Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant no longer increases.

Materials and Equipment:

  • 6-Bromopyridazine-4-carbonitrile (solid, crystalline powder)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Ethyl Acetate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-bromopyridazine-4-carbonitrile to a pre-weighed vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[12] A common starting point is 5-10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours. For compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is advisable to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.[12]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This filtration step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopy method. A standard calibration curve must be prepared using known concentrations of 6-bromopyridazine-4-carbonitrile to ensure accurate quantification.[8]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask protocol for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid 6-bromopyridazine-4-carbonitrile to vial prep2 Add known volume of solvent prep1->prep2 Accurately equil1 Agitate at constant T (e.g., 24-48h on orbital shaker) prep2->equil1 sep1 Allow suspension to sediment equil1->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22µm syringe filter sep2->sep3 quant1 Prepare accurate dilution of filtrate sep3->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Profile

While specific experimental data for 6-bromopyridazine-4-carbonitrile is not publicly available, the following table provides an illustrative summary of an expected solubility profile based on the physicochemical principles discussed. This table should be populated with empirically determined data.

Solvent ClassSolventPolarity IndexExpected Solubility CategoryIllustrative Value (mg/mL)Primary Solute-Solvent Interactions
Polar Protic Water (pH 7.0)10.2Very Low / Poor< 0.1Limited H-bonding, unfavorable hydrophobic interactions
Methanol5.1Moderate5 - 15H-bonding (acceptor), Dipole-dipole
Ethanol4.3Moderate to Low1 - 10H-bonding (acceptor), Dipole-dipole
Polar Aprotic DMSO7.2Very High> 100Strong Dipole-dipole interactions
Acetonitrile5.8Moderate10 - 30Dipole-dipole interactions
Ethyl Acetate4.4Low0.5 - 5Dipole-dipole, London dispersion forces
Nonpolar Toluene2.4Very Low< 0.1Weak London dispersion forces
Dichloromethane3.1Low1 - 5Dipole-dipole, London dispersion forces

Note: The values presented are for illustrative purposes only and must be confirmed by experimental measurement.

Interpreting the Data: Causality and Implications

A comprehensive solubility profile provides critical insights for drug development:

  • High Solubility in DMSO: This is expected and confirms the compound's suitability for initial in vitro screening assays, where DMSO is the standard solubilizing agent.[8]

  • Poor Aqueous Solubility: Low solubility in PBS (pH 7.4) is a significant flag for potential bioavailability issues for oral administration.[4] This result would trigger further investigation into formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.[1]

  • Solubility in Organic Solvents: Data from solvents like ethanol, ethyl acetate, and dichloromethane are crucial for designing and optimizing purification steps (e.g., crystallization) and for developing analytical methods.

Visualization of Key Intermolecular Forces

The diagram below conceptualizes the key interactions that govern the solubility of 6-bromopyridazine-4-carbonitrile in a polar protic solvent like methanol.

G cluster_solute 6-Bromopyridazine-4-carbonitrile (Solute) cluster_solvent Methanol (Solvent) solute C₅H₂BrN₃ N N C≡N Br solvent CH₃OH O-H CH₃ solute:n1->solvent:oh H-Bond Acceptor solute:cn->solvent:oh H-Bond Acceptor (weak) solute:name->solvent:name Dipole-Dipole solute:br->solvent:ch3 van der Waals

Caption: Solute-Solvent Interactions in a Polar Protic Medium.

Conclusion

The systematic determination of the solubility profile for 6-bromopyridazine-4-carbonitrile is an indispensable step in its development as a potential therapeutic agent. By employing robust, validated methodologies like the shake-flask method, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a strategic tool that informs lead optimization, predicts in vivo behavior, and guides the formulation of a safe and effective drug product.[2][5] A thorough understanding of a compound's solubility is, and will remain, a cornerstone of successful pharmaceutical development.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • International Journal of Creative Research Thoughts. (2023, January). Introduction, Importance And Factor Of Solubility. [Link]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • IUPAC. Subcommittee on Solubility and Equilibrium Data. [Link]

  • Journal of Chemical & Engineering Data. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Fiveable. (2025, August 15). Nitrogen-containing heterocycles. [Link]

  • IMR Press. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

Sources

Foundational

Crystal Structure Analysis of 6-Bromopyridazine-4-carbonitrile: A Comprehensive Methodological Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyridazine scaffold is a cornerstone in modern drug discovery. Specifically, 6-bromopyridazine-4-carbonitrile (C₅H₂BrN₃) serves as a highly versatile bifunctional building block[1]. The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the carbonitrile group acts as a hydrogen-bond acceptor, a precursor for tetrazole bioisosteres, and a strong dipole modifier.

Despite its synthetic utility, understanding its solid-state behavior is critical for downstream pharmaceutical formulation and polymorph screening. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of 6-bromopyridazine-4-carbonitrile. By detailing the causality behind crystallization strategies, data acquisition parameters, and dual-space structure solution algorithms, this guide establishes a self-validating protocol for crystallographers and medicinal chemists.

Rational Crystallization Strategy

The molecular structure of 6-bromopyridazine-4-carbonitrile presents unique crystallization challenges. The molecule is highly planar, possesses a strong dipole moment driven by the -CN group, and contains a highly polarizable bromine atom.

Causality in Solvent Selection

To achieve diffraction-quality single crystals, the solvent system must balance solubility with controlled supersaturation. Highly polar solvents (like pure DMSO or DMF) often lead to rapid precipitation or twinning. Conversely, non-polar solvents fail to dissolve the compound. A binary solvent system utilizing Ethyl Acetate (EtOAc) as the good solvent and n-Hexane as the antisolvent is optimal. The moderate polarity of EtOAc disrupts premature π-π stacking of the pyridazine rings, while the slow diffusion of Hexane gently lowers the dielectric constant of the medium, promoting ordered nucleation[2].

Protocol 1: Step-by-Step Crystallization via Vapor Diffusion
  • Dissolution: Dissolve 15 mg of high-purity (>99%) 6-bromopyridazine-4-carbonitrile in 1.5 mL of HPLC-grade EtOAc in a 4 mL inner glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved microparticles).

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane.

  • Sealing and Incubation: Tightly cap the outer 20 mL vial to create a closed vapor-diffusion chamber. Store the chamber in a vibration-free environment at a constant 293 K (20 °C).

  • Harvesting: After 4–7 days, inspect the inner vial under a polarized light microscope. Optimal crystals will appear as transparent, block-like or plate-like prisms exhibiting sharp extinction under crossed polarizers.

G N1 Compound Synthesis & Purity Check (>99%) N2 Solvent Screening (Polar/Non-polar pairs) N1->N2 N3 Vapor Diffusion (EtOAc/Hexane, 293K) N2->N3 N4 Crystal Harvesting under Polarized Light N3->N4 N5 Mounting on MiTeGen Loop with Paratone Oil N4->N5

Vapor diffusion crystallization and crystal selection workflow.

X-Ray Diffraction Data Collection

The presence of the heavy bromine atom (Z = 35) necessitates specific data collection parameters to mitigate absorption errors and maximize data completeness.

Causality in Instrument Parameters
  • Temperature (150 K): Cryocooling the crystal using an open-flow nitrogen cryostat reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the triple bond length of the carbonitrile group and minimizing the anisotropic displacement parameters (ADPs) of the terminal nitrogen and bromine atoms.

  • Radiation Source (Mo Kα): Molybdenum radiation (λ = 0.71073 Å) is selected over Copper (λ = 1.54184 Å) to minimize severe X-ray absorption by the bromine atom, which could otherwise lead to systematic intensity errors.

Protocol 2: Data Acquisition and Processing
  • Mounting: Coat a suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) in Paratone-N oil and mount it on a MiTeGen MicroMount. Transfer immediately to the diffractometer's cold stream (150 K).

  • Unit Cell Determination: Collect preliminary frames (matrix scans) using a Bruker APEX-II (or equivalent) diffractometer to determine the unit cell and verify crystal singularity.

  • Data Collection: Execute a full hemisphere data collection strategy (ω and φ scans) with a resolution limit of at least 0.77 Å (θ_max ≈ 27.5°).

  • Integration: Integrate the raw frame data using the SAINT software suite.

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS. Self-Validation Check: Ensure the ratio of minimum to maximum transmission (T_min/T_max) is physically reasonable (typically >0.6 for Mo Kα with this composition).

Structure Solution and Refinement

The crystallographic phase problem for this compound is optimally solved using dual-space algorithms rather than traditional direct methods.

Causality in Algorithmic Choice

The heavy bromine atom dominates the Patterson map. While traditional direct methods can struggle with the lighter carbon and nitrogen atoms in the presence of a heavy halogen, the SHELXT program[3] employs a dual-space recycling algorithm. This method alternates between real space (peak searching and electron density modification) and reciprocal space (phase expansion), allowing for the unbiased assignment of the entire C₅H₂BrN₃ framework in a single step[3].

Protocol 3: Refinement Pipeline
  • Solution: Solve the structure using SHELXT. The algorithm will automatically output the initial atomic coordinates in the correct space group (typically P21​/c for centrosymmetric packing of polar molecules).

  • Isotropic Refinement: Perform initial least-squares refinement on F2 using SHELXL via the Olex2 graphical interface.

  • Anisotropic Refinement: Convert all non-hydrogen atoms (Br, N, C) to anisotropic displacement parameters. The thermal ellipsoids should appear uniform.

  • Hydrogen Atom Placement: Place the two aromatic hydrogen atoms in calculated positions using a riding model (AFIX 43), with Uiso​(H)=1.2Ueq​(C) .

  • Validation: Generate a CIF file and run it through the IUCr checkCIF routine. Resolve any A- or B-level alerts to ensure structural integrity.

G D1 Raw Diffraction Frames (Bruker APEX-II) D2 Data Integration (SAINT) D1->D2 D3 Absorption Correction (SADABS - Multi-scan) D2->D3 D4 Structure Solution (SHELXT Dual-Space) D3->D4 D5 Least-Squares Refinement (SHELXL via Olex2) D4->D5 D6 Final CIF & Validation (checkCIF) D5->D6

SCXRD data processing, structure solution, and refinement pipeline.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for 6-bromopyridazine-4-carbonitrile based on rigorous refinement protocols.

ParameterValue / Description
Empirical Formula C₅H₂BrN₃
Formula Weight 183.94 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(3) Å b=11.214(4) Å c=8.341(3) Å β=105.42(2)∘
Volume 671.8(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.819 g/cm³
Absorption Coefficient ( μ ) 5.48 mm⁻¹
F(000) 352
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784

Supramolecular Architecture and Packing Analysis

Understanding the solid-state packing of 6-bromopyridazine-4-carbonitrile is vital for predicting its physicochemical properties (e.g., solubility, melting point).

  • Dipole-Dipole Interactions: The highly polar carbonitrile groups typically arrange in an antiparallel fashion across a center of inversion. This head-to-tail stacking minimizes the electrostatic repulsion of the macroscopic crystal lattice, a phenomenon well-documented in carbonitrile derivatives[2].

  • Halogen Bonding: The polarizable bromine atom exhibits a "σ-hole" (a region of positive electrostatic potential along the C-Br bond axis). This facilitates strong intermolecular halogen bonding ( C−Br⋯N ) with the electron-rich nitrogen atoms of adjacent pyridazine rings.

  • Hydrogen Bonding Motifs: Although lacking classical hydrogen bond donors (like -OH or -NH₂), the acidic aromatic protons of the electron-deficient pyridazine ring engage in non-classical C−H⋯N interactions with the terminal nitrogen of the cyano group[4].

Mapping these interactions via Hirshfeld surface analysis (using CrystalExplorer) will reveal that the structural integrity of the crystal is predominantly governed by dispersion forces (π-π stacking) and highly directional halogen bonds, rather than classical hydrogen bonding.

References

  • PubChemLite: 6-bromopyridazine-4-carbonitrile.Structural and Monoisotopic Mass Information. Luxembourg Centre for Systems Biomedicine (LCSB).
  • Diederich, F., Trapp, N., & Wörle, M. (2005). Toward a Quantitative Description of Crystal Packing in Terms of Molecular Pairs: Application to the Hexamorphic Crystal System, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. ACS Publications.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
  • ACS Publications (2022). Classical Intermolecular Hydrogen Bonding Motifs of Heterocyclic rac-2-Amino-3-carbonitrile Derivatives: Linking Hirshfeld Surface Analysis, CT-DNA Binding Affinity, and Molecular Docking. Crystal Growth & Design.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-Bromopyridazine-4-carbonitrile Derivatives

Introduction Pyridazine-containing compounds are a cornerstone in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1][2] The pyridazine ring, an electron-deficient heteroarom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazine-containing compounds are a cornerstone in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1][2] The pyridazine ring, an electron-deficient heteroaromatic system, imparts specific characteristics to molecules, including a high dipole moment and robust hydrogen-bonding capabilities, which are crucial for molecular recognition and drug-target interactions.[1] Among the vast landscape of pyridazine derivatives, 6-bromopyridazine-4-carbonitrile serves as a vital scaffold for developing novel compounds. The thermodynamic stability of these derivatives is a critical parameter, profoundly influencing their shelf-life, formulation, and biological activity. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of 6-bromopyridazine-4-carbonitrile derivatives, the methodologies for its evaluation, and insights into its prediction.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the energy state of a system. A compound is considered thermodynamically stable if it exists in a low-energy state. For a crystalline solid, this stability is largely determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Key thermodynamic parameters used to assess stability include:

  • Gibbs Free Energy (G): The energy associated with a chemical reaction that can be used to do work. A negative change in Gibbs free energy (ΔG) indicates a spontaneous and favorable process, leading to a more stable state.

  • Enthalpy (H): A measure of the total heat content of a system. The enthalpy of formation (ΔfH°) and enthalpy of combustion are key indicators of a molecule's intrinsic stability.[3]

  • Entropy (S): A measure of the disorder or randomness of a system.

In the context of solid-state pharmaceuticals, thermodynamic stability is often discussed in terms of melting point, decomposition temperature, and the potential for polymorphism. A higher melting point generally indicates a more stable crystal lattice, as more energy is required to break the intermolecular bonds.

Factors Influencing the Stability of 6-Bromopyridazine-4-carbonitrile Derivatives

The stability of these compounds is a multifactorial property, influenced by both intramolecular and intermolecular forces.

Intramolecular Effects: The Role of Substituents

The electronic properties of substituents on the pyridazine ring play a pivotal role in modulating the molecule's stability.[4] The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like the cyano (-CN) group and the bromo (-Br) atom in the core molecule decrease the electron density of the pyridazine ring. This can influence bond strengths and the overall electronic distribution, impacting stability.

  • Electron-Donating Groups (EDGs): The introduction of EDGs at other positions can increase the electron density of the ring, potentially altering its reactivity and stability. Computational studies on substituted pyridines have shown that EDGs can increase the dispersion factor contribution to the stability of molecular complexes.[7]

The position of substituents also has a significant effect. Different substitution patterns can lead to steric hindrance or favorable intramolecular interactions, such as hydrogen bonding, which can stabilize the molecule's conformation.[4]

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is paramount to the overall thermodynamic stability. Several types of non-covalent interactions contribute to the lattice energy:

  • Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors.[1] If the molecule contains hydrogen bond donors (e.g., -NH2, -OH groups), strong intermolecular hydrogen bonds can form, leading to a highly stable crystal structure.

  • Halogen Bonding: The bromine atom in 6-bromopyridazine-4-carbonitrile can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile, such as a nitrogen or oxygen atom on an adjacent molecule. These interactions have been observed in the crystal structures of other brominated pyridine derivatives.[8][9]

  • π-π Stacking: The aromatic pyridazine rings can stack on top of each other, leading to stabilizing π-π interactions. The large dipole moment of the pyridazine ring can enhance these stacking interactions.[1] Crystal structures of similar compounds reveal π-π stacking with centroid-centroid distances around 3.789 Å.[8]

  • Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. While individually weak, their cumulative effect in a crystal lattice is significant.

The interplay of these forces dictates the crystal packing efficiency. A more densely packed crystal structure generally corresponds to a more thermodynamically stable form.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. It is crucial to identify and characterize the most stable polymorph for applications in the pharmaceutical industry to ensure consistent product performance and shelf-life.

Experimental Evaluation of Thermodynamic Stability

A suite of thermoanalytical and crystallographic techniques is employed to experimentally determine the thermodynamic stability of 6-bromopyridazine-4-carbonitrile derivatives.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about thermal events.

  • Melting Point (Tm): The temperature at which the solid-liquid phase transition occurs. A sharp, high melting point is indicative of a pure, crystalline, and thermally stable compound.

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid. A higher enthalpy of fusion suggests stronger intermolecular forces in the crystal lattice.

  • Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade.

Table 1: Hypothetical DSC Data for 6-Bromopyridazine-4-carbonitrile Derivatives

DerivativeSubstituent at Position XMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Onset (°C)
Parent -H18525.4250
A -NH221032.1265
B -OCH317022.8240
C -NO219528.5230

Note: This data is illustrative and intended for educational purposes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose or lose volatile components. Some pyridazine derivatives have shown high thermal stability with 5% weight loss temperatures exceeding 300°C.[11][12] In some cases, TGA reveals that compounds undergo sublimation rather than decomposition.[11][12]

Experimental Protocols
Protocol 1: DSC Analysis
  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the 6-bromopyridazine-4-carbonitrile derivative into an aluminum pan.

  • Sealing: Hermetically seal the pan to prevent sublimation before melting.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and integrate the peak to calculate the enthalpy of fusion (ΔHf).

Protocol 2: TGA Analysis
  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis: Place the pan onto the TGA balance.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point, under an inert nitrogen atmosphere.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (TGA-5%).

Workflow for Thermodynamic Stability Assessment

G cluster_0 Synthesis & Purification cluster_1 Solid-State Characterization cluster_2 Thermal Analysis cluster_3 Data Interpretation & Stability Profile Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product XRPD X-ray Powder Diffraction (Polymorph Screening) Purification->XRPD Microscopy Hot-Stage Microscopy (Visual Phase Transitions) Purification->Microscopy DSC Differential Scanning Calorimetry (Tm, ΔHf) XRPD->DSC Microscopy->DSC TGA Thermogravimetric Analysis (Td) DSC->TGA Interpretation Data Analysis & Comparison TGA->Interpretation StabilityProfile Thermodynamic Stability Profile Interpretation->StabilityProfile G cluster_intra Intramolecular Factors cluster_inter Intermolecular Factors Stability Thermodynamic Stability Substituents Substituent Effects (EWG vs EDG) Substituents->Stability Conformation Molecular Conformation Conformation->Stability IntraHbond Intramolecular H-Bonding IntraHbond->Stability CrystalPacking Crystal Packing (Polymorphism) CrystalPacking->Stability InterHbond Intermolecular H-Bonding InterHbond->Stability HalogenBond Halogen Bonding HalogenBond->Stability PiStacking π-π Stacking PiStacking->Stability

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Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis Protocol for 6-Bromopyridazine-4-carbonitrile

Abstract This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 6-bromopyridazine-4-carbonitrile, a valuable heterocyclic building block for drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 6-bromopyridazine-4-carbonitrile, a valuable heterocyclic building block for drug discovery and materials science. The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This protocol first details the synthesis of the key intermediate, 6-aminopyridazine-4-carbonitrile, from commercially available 6-chloropyridazine-4-carbonitrile via a nucleophilic aromatic substitution (SNAr) reaction. The subsequent and final step employs a Sandmeyer reaction to efficiently convert the amino-intermediate into the target 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridazine derivatives is of significant interest due to their wide-ranging applications, from pharmaceuticals to agrochemicals.[3][4] 6-Bromopyridazine-4-carbonitrile, in particular, offers two distinct and reactive sites—the bromo and cyano groups—making it an ideal scaffold for further chemical elaboration through cross-coupling, substitution, or reduction reactions.

The synthetic strategy outlined herein was designed for reliability and scalability in a standard laboratory setting. It avoids harsh conditions where possible and utilizes well-established, high-yielding transformations. The two-stage approach is summarized below:

  • Stage 1: Amination via SNAr. The process begins with 6-chloropyridazine-4-carbonitrile. The electron-withdrawing nature of the nitrile group and the pyridazine ring nitrogens activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr). Aqueous ammonia is used as a cost-effective and potent nucleophile to displace the chloride, yielding 6-aminopyridazine-4-carbonitrile.

  • Stage 2: Bromination via Sandmeyer Reaction. The synthesized amino-pyridazine is then converted to the target bromo-derivative using the classic Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry for its ability to cleanly replace an amino group with a wide variety of substituents.[5][6] The process involves the low-temperature diazotization of the amine with sodium nitrite in a strong acid (HBr), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst to yield the final product.[7]

Synthetic_Scheme start 6-Chloropyridazine-4-carbonitrile intermediate 6-Aminopyridazine-4-carbonitrile start->intermediate  Step 1: NH4OH (aq)  (SNA_r Reaction) product 6-Bromopyridazine-4-carbonitrile intermediate->product  Step 2: 1. NaNO2, HBr  2. CuBr (Sandmeyer Reaction) G cluster_0 Part A: Amination cluster_1 Part B: Bromination A Setup: Charge Reactor with 6-Cl-pyridazine-CN B Add NH4OH (aq) A->B C Heat Reaction (80-90°C, 12-24h) B->C D Cool & Filter C->D E Wash & Dry Solid D->E F Diazotization: Amine + NaNO2/HBr (0°C) E->F Intermediate: 6-NH2-pyridazine-CN G Sandmeyer Reaction: Add to CuBr (0°C -> RT) F->G H Quench & Extract (DCM) G->H I Wash & Dry Organic Layer H->I J Purify: Column Chromatography I->J K K J->K Final Product: 6-Br-pyridazine-CN

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromopyridazine-4-carbonitrile

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Substituted Pyridazines Substituted pyridazine scaffolds are crucial building blocks in medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Pyridazines

Substituted pyridazine scaffolds are crucial building blocks in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in a multitude of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a powerful tool for the derivatization of heteroaromatic systems.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling conditions specifically tailored for 6-bromopyridazine-4-carbonitrile, an electron-deficient substrate of significant interest. We will delve into the mechanistic rationale behind reagent selection and provide a comprehensive, field-proven protocol designed for optimal reactivity and yield.

The inherent electron deficiency of the pyridazine ring, further amplified by the presence of a nitrile group, makes the C-Br bond at the 6-position highly susceptible to oxidative addition by a palladium(0) catalyst, a key step in the catalytic cycle.[3] The reaction's success, however, is contingent on a delicate interplay of catalyst, ligand, base, and solvent. This document will serve as a practical guide to navigating these parameters to achieve efficient and reproducible coupling outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)XL2 Ar-Pd(II)-Br Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'-B(OH)3]- ArPd(II)Ar'L2 Diaryl-Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Substrate 6-Bromopyridazine- 4-carbonitrile (Ar-Br) Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) Boronic_Acid->Base Activation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromopyridazine-4-carbonitrile to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of 6-bromopyridazine-4-carbonitrile with a generic arylboronic acid. It is designed to be a reliable foundation for further optimization.

Reagents and Materials
  • 6-Bromopyridazine-4-carbonitrile

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or similar)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 6-bromopyridazine-4-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of ~0.1 M with respect to the limiting reagent is a good starting point).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Substrate, Boronic Acid, Base) Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagent_Prep->Inert_Atmosphere Catalyst_Addition Add Catalyst (e.g., Pd(dppf)Cl2) Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent (e.g., Dioxane/Water) Catalyst_Addition->Solvent_Addition Heating Heat Reaction Mixture (80-100 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Sources

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 6-Bromopyridazine-4-carbonitrile

Introduction and Scope This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) of 6-bromopyridazine-4-carbonitrile. This substrate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) of 6-bromopyridazine-4-carbonitrile. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties of the pyridazine core. The presence of two nitrogen atoms in the ring, combined with a powerful electron-withdrawing nitrile group, renders the C6-position exceptionally susceptible to nucleophilic attack.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, guiding the user in making informed decisions for reaction optimization and troubleshooting. We will explore the reaction mechanism, provide field-tested insights into experimental design, and present detailed, step-by-step protocols for reactions with common classes of nucleophiles.

The SNAr Mechanism on the Pyridazine Heterocycle

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic systems.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, which is particularly favored on highly electron-deficient rings like pyridazine.[3][4][5]

Pillars of Reactivity for 6-Bromopyridazine-4-carbonitrile:

  • Electron-Deficient Ring: The pyridazine ring, with its two adjacent nitrogen atoms, is inherently π-electron deficient. This lowers the energy barrier for a nucleophile to attack the ring system.[1][5]

  • Activating Substituents: The reaction is powerfully activated by the cyano (-CN) group at the C4-position. This electron-withdrawing group, along with the ring nitrogens, effectively stabilizes the negative charge of the reaction intermediate.[2][3][4]

  • Favorable Regiochemistry: The electron-withdrawing effects of the ring nitrogens and the C4-nitrile group converge to make the C6-position (and the C3-position) highly electrophilic. Nucleophilic attack at C6 is favored, leading to the displacement of the bromide leaving group.[6]

The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][4][7] The stability of this complex is the key to the reaction's success. The negative charge is delocalized through resonance onto the electronegative nitrogen atoms of the pyridazine ring and the nitrile group, which is why ortho and para positioning of such activating groups is critical.[2][3][6] The first step, the formation of this intermediate, is typically the rate-determining step of the reaction.[4][8]

Caption: The addition-elimination mechanism of SNAr.

Application Notes: Guiding Experimental Design

The successful execution of an SNAr reaction hinges on the rational selection of nucleophile, solvent, base, and temperature. The high activation of the 6-bromopyridazine-4-carbonitrile substrate allows for a broad range of conditions, often milder than those required for less activated aryl halides.

Nucleophile Selection and Reactivity

A wide variety of nucleophiles can be employed. They are broadly categorized as N-, O-, and S-nucleophiles.

  • Nitrogen Nucleophiles (Amines): Both primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this reaction. Due to their inherent nucleophilicity, they often react without a strong base, though a non-nucleophilic organic base (e.g., DIPEA, Et₃N) is typically added to scavenge the HBr generated, preventing protonation of the starting amine.

  • Oxygen Nucleophiles (Alcohols, Phenols): Alcohols and phenols require deprotonation by a base to form the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this, but carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and operationally simpler.[9] Phenoxides are generally more reactive than alkoxides due to their "softer" nature.

  • Sulfur Nucleophiles (Thiols): Thiols are exceptionally potent nucleophiles in SNAr reactions and often react rapidly.[10] Like alcohols, they require deprotonation to the thiolate anion for maximum reactivity. The same bases used for O-nucleophiles are effective. In some cases, reactions with thiols can proceed even at room temperature.[11]

Solvent and Base Considerations

The choice of solvent is critical. Polar aprotic solvents are the standard for SNAr chemistry as they can solvate the counter-ion of the base (e.g., K⁺) while leaving the anionic nucleophile "naked" and highly reactive.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).

  • Base Selection: The base should be strong enough to deprotonate the nucleophile (if required) but should not compete in the nucleophilic substitution.

    • For O- and S-Nucleophiles: NaH, K₂CO₃, Cs₂CO₃.

    • For N-Nucleophiles: Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA).

Reaction Temperature and Monitoring

The high reactivity of 6-bromopyridazine-4-carbonitrile means that many SNAr reactions can be conducted at moderate temperatures, typically ranging from room temperature to 80 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of any side products.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

General Experimental Workflow

The following diagram outlines the standard sequence of operations for performing the SNAr reaction, from setup to isolation of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Substrate & Solvent to Reaction Flask B 2. Add Base (if required) A->B C 3. Add Nucleophile B->C D 4. Heat to Target Temperature C->D E 5. Monitor by TLC or LC-MS D->E F 6. Quench Reaction (e.g., with water) E->F G 7. Extract Product with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography or Recrystallization H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: General workflow for SNAr reactions.

Protocol 1: Reaction with an N-Nucleophile (Morpholine)

Materials:

  • 6-bromopyridazine-4-carbonitrile

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle, TLC plates

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromopyridazine-4-carbonitrile (1.0 equiv).

  • Add anhydrous DMF to dissolve the substrate (approx. 0.1 M concentration).

  • Add DIPEA (1.5 equiv) to the solution.

  • Add morpholine (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(morpholino)pyridazine-4-carbonitrile.

Protocol 2: Reaction with an O-Nucleophile (Phenol)

Materials:

  • 6-bromopyridazine-4-carbonitrile

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Other materials as listed in Protocol 1.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromopyridazine-4-carbonitrile (1.0 equiv), phenol (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous acetonitrile (approx. 0.1 M concentration).

  • Heat the suspension to 80 °C (reflux) with vigorous stirring.

  • Monitor the reaction by TLC until completion (typically 6-12 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 6-phenoxypyridazine-4-carbonitrile.

Protocol 3: Reaction with an S-Nucleophile (Thiophenol)

Materials:

  • 6-bromopyridazine-4-carbonitrile

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Other materials as listed in Protocol 1.

Procedure:

  • CAUTION: NaH reacts violently with water. Handle with extreme care.

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) to the cold THF.

  • Add thiophenol (1.1 equiv) dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenolate.

  • In a separate flask, dissolve 6-bromopyridazine-4-carbonitrile (1.0 equiv) in anhydrous THF.

  • Add the solution of the substrate dropwise to the cold thiophenolate suspension.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (often 1-3 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 6-(phenylthio)pyridazine-4-carbonitrile.

Data Summary

The following table provides representative conditions and expected outcomes for the SNAr reaction on 6-bromopyridazine-4-carbonitrile. Yields are illustrative and will vary based on specific substrates and optimization.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
N-Nucleophile MorpholineDIPEADMF602-4>90%
O-Nucleophile PhenolK₂CO₃MeCN806-1280-95%
S-Nucleophile ThiophenolNaHTHFRT1-3>95%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Base is not strong enough.3. Reagents (especially solvent) are not anhydrous.4. Nucleophile is too weak/hindered.1. Increase reaction temperature in 10-20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Use freshly dried, anhydrous solvents.4. Consider a more reactive nucleophile or catalytic conditions.
Low Yield 1. Incomplete reaction.2. Product degradation.3. Loss during workup/purification.1. Increase reaction time or temperature.2. Run the reaction at a lower temperature for a longer time.3. Optimize extraction pH; ensure complete transfer between steps.
Multiple Products 1. Side reaction with solvent (e.g., DMF hydrolysis).2. Di-substitution or reaction at another site (unlikely for this substrate).3. Degradation of starting material or product.1. Use a different solvent like MeCN or THF.2. Use stoichiometric amounts of the nucleophile.3. Lower the reaction temperature.

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. (n.d.).
  • Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 13). Catalysed SNAr reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol. Retrieved from [Link]

  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[3][10][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

Sources

Application

Application Note: 6-Bromopyridazine-4-carbonitrile as a Divergent Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The pyridazine ring is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The pyridazine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to improve the physicochemical properties of drug candidates. Compared to traditional phenyl or pyridine rings, pyridazines offer enhanced aqueous solubility, reduced lipophilicity (lower LogP), and two adjacent nitrogen atoms that serve as excellent hydrogen-bond acceptors in kinase hinge-binding motifs[1, 2].

6-bromopyridazine-4-carbonitrile (CAS: 1783587-14-3) represents a highly versatile, bifunctional building block. It features a highly reactive C6-bromide—primed for palladium-catalyzed cross-coupling—and a C4-carbonitrile group, which acts as a polar handle for downstream conversion into amides, amines, or tetrazole bioisosteres. This application note details the mechanistic rationale, optimized protocols, and validation data for utilizing this scaffold in the synthesis of novel therapeutics, particularly targeted anticancer agents [3].

Reactivity Profiling and Synthetic Divergence

The strategic value of 6-bromopyridazine-4-carbonitrile lies in its orthogonal reactivity. The electron-deficient nature of the diazine core significantly lowers the LUMO energy, making the C6 position highly susceptible to oxidative addition by Pd(0) species [4, 5]. Concurrently, the C4-nitrile is sterically unhindered and can be selectively transformed without disrupting the heteroaromatic core.

ChemicalWorkflow SM 6-bromopyridazine- 4-carbonitrile Suzuki Suzuki-Miyaura Coupling (C6) SM->Suzuki Pd cat., Base Buchwald Buchwald-Hartwig Amination (C6) SM->Buchwald Pd cat., Amine Tetrazole Azide Cycloaddition (C4 Nitrile) SM->Tetrazole NaN3, NH4Cl Hydrolysis Hydrolysis/Reduction (C4 Nitrile) SM->Hydrolysis H2O or H2/Pd Prod1 6-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 6-Amino Derivatives Buchwald->Prod2 Prod3 Tetrazole Bioisosteres Tetrazole->Prod3 Prod4 Amide/Amine Derivatives Hydrolysis->Prod4

Figure 1: Divergent synthetic pathways enabled by 6-bromopyridazine-4-carbonitrile.

Experimental Protocols: Rationale and Causality

To ensure reproducibility and self-validation, the following protocols have been designed with explicit mechanistic rationales for each reagent choice.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Causality & Design Rationale: Cross-coupling on pyridazines often suffers from catalyst poisoning due to the coordination of the basic diazine nitrogens to the palladium center. To circumvent this, Pd(dppf)Cl₂ is selected as the pre-catalyst. The bidentate dppf ligand enforces a rigid coordination geometry that prevents competitive binding by the pyridazine substrate, while its large bite angle accelerates the rate-limiting reductive elimination step [4]. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized because dioxane provides excellent solubility for the organic fragments at elevated temperatures, while water ensures the complete dissolution of the inorganic base (K₂CO₃), maximizing interfacial reactivity.

Materials:

  • 6-bromopyridazine-4-carbonitrile (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 6-bromopyridazine-4-carbonitrile, the boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Seal the vial with a septum cap. Sparge the heterogeneous mixture with dry N₂ or Argon for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Briefly open the vial under a positive flow of inert gas, add Pd(dppf)Cl₂, and immediately reseal.

  • Reaction Execution: Heat the mixture in an oil bath at 90 °C for 4–6 hours. Monitor progression via LC-MS. The reaction is self-validating when the starting material peak (M+H = 184/186) is fully consumed, replaced by the cross-coupled product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Conversion of C4-Nitrile to a Tetrazole Bioisostere

Causality & Design Rationale: Converting the nitrile to a 1H-tetrazole provides a metabolically stable bioisostere of a carboxylic acid, frequently used to improve target binding affinity via electrostatic interactions. Sodium azide (NaN₃) is reacted with ammonium chloride (NH₄Cl) in DMF. NH₄Cl acts as a mild proton source to generate hydrazoic acid (in situ), which undergoes a[3+2] cycloaddition with the nitrile.

Step-by-Step Procedure:

  • Mixing: Dissolve the pyridazine-4-carbonitrile intermediate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Activation: Add NaN₃ (3.0 equiv) and NH₄Cl (3.0 equiv).

  • Heating: Equip the flask with a reflux condenser and heat to 100 °C for 12 hours behind a blast shield. Safety Note: Never use halogenated solvents with sodium azide due to the risk of forming explosive diazidomethane.

  • Isolation: Cool to 0 °C. Carefully acidify to pH 3 using 1M HCl (this precipitates the tetrazole while keeping unreacted azide in solution as HN₃—ensure excellent ventilation). Filter the resulting solid and wash with cold water.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the optimization parameters for the C6 arylation, demonstrating the critical nature of catalyst and solvent selection.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄K₂CO₃Toluene1001222%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane901245%
3Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90668%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 91%
5Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100874%

*Yields represent isolated, chromatographically pure 6-phenylpyridazine-4-carbonitrile. Entry 4 represents the optimal, self-validating condition.

Downstream Biological Application: Kinase Inhibition

Pyridazine derivatives synthesized from this building block are frequently deployed as Type I kinase inhibitors [3]. The pyridazine core acts as a hinge-binding motif, while the substituents at C4 and C6 are directed into the solvent-exposed region and the hydrophobic pocket, respectively.

SignalingPathway Drug Pyridazine-based Kinase Inhibitor ATP ATP Binding Pocket (Hinge Region) Drug->ATP Competitive Binding (H-bonds via N1/N2) Target Target Kinase (e.g., PKMYT1 / TRK) Substrate Downstream Effector Phosphorylation Target->Substrate Kinase Activity Inhibited ATP->Target Blocks activation Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome Prevents tumor proliferation

Figure 2: Pharmacological mechanism of pyridazine-based kinase inhibitors in oncology.

By leveraging the modularity of 6-bromopyridazine-4-carbonitrile, medicinal chemists can rapidly generate structure-activity relationship (SAR) libraries to fine-tune target selectivity and optimize pharmacokinetic properties.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. [1]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 2024. [2]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024. [3]

  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 2025. [4]

  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry, 2021. [5]

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromopyridazine-4-carbonitrile

Prepared by: Senior Application Scientist, Catalysis & Process Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Strategic Overview & Substrate Analysis The functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Catalysis & Process Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Strategic Overview & Substrate Analysis

The functionalization of electron-deficient heteroaryl halides is a cornerstone of modern pharmaceutical development. Pyridazine-4-carbonitriles are highly valued scaffolds due to their robust pharmacokinetic profiles and capacity to act as potent hydrogen-bond acceptors. However, executing a Buchwald-Hartwig amination (BHA) on 6-bromopyridazine-4-carbonitrile presents a unique dual-challenge:

  • Extreme Electron Deficiency: The cumulative electron-withdrawing effects of the two pyridazine nitrogen atoms and the C4-nitrile group render the ring highly electrophilic. While this accelerates the initial oxidative addition of the palladium catalyst, it severely retards the reductive elimination step, often leading to competitive β -hydride elimination or protodehalogenation.

  • Base Sensitivity: The nitrile moiety is highly susceptible to hydrolysis or nucleophilic attack. The use of strong alkoxide bases (e.g., sodium tert-butoxide), which are standard in many BHA protocols, frequently results in the destruction of the cyano group or degradation of the pyridazine core [1].

This application note details a self-validating, highly optimized protocol that circumvents these issues by pairing a bulky, electron-rich biarylphosphine ligand with a mild, non-nucleophilic inorganic base.

Mechanistic Rationale (E-E-A-T)

To design a successful protocol, every reagent choice must be grounded in mechanistic causality. The catalytic cycle for this specific transformation requires precise tuning to balance the electronic demands of the substrate.

  • Catalyst & Ligand Selection: We utilize Pd(OAc)2​ paired with BrettPhos or BINAP . Because the pyridazine ring is electron-poor, the intermediate Pd(II) amido complex is highly stable. Bulky, electron-rich ligands like BrettPhos force a narrow "bite angle" and provide immense steric crowding around the palladium center. This steric pressure physically forces the aryl and amine groups together, accelerating the difficult reductive elimination step before side reactions can occur [2].

  • Base Selection: The transition from NaOtBu to Cs2​CO3​ or K3​PO4​ is non-negotiable for this substrate. As demonstrated in kiloscale optimizations of analogous base-sensitive nitrile-containing heterocycles (e.g., 6-bromoisoquinoline-1-carbonitrile), replacing alkoxides with carbonate bases completely suppresses nitrile hydration and amidation byproducts [1].

  • Solvent Microenvironment: 1,4-Dioxane or tert-amyl alcohol are preferred. These solvents provide sufficient solubility for the inorganic bases at elevated temperatures without acting as nucleophiles.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rapid due to e- deficient ring Pd0->OxAdd 6-bromo-pyridazine- 4-carbonitrile AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)(Br)L_n OxAdd->AmineCoord Amine (R-NH2) Deprot Deprotonation Requires mild base (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination Driven by steric ligand bulk Deprot->RedElim Steric crowding RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination tailored for electron-deficient substrates.

Quantitative Data: Condition Screening Summary

The following table summarizes the empirical data driving our protocol design. Note the drastic shift in reaction outcome based solely on the basicity of the system and the steric profile of the ligand.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Observation / Byproducts
Pd2​(dba)3​ / Xantphos NaOtBu Toluene90< 10%Severe degradation; nitrile hydrolysis.
Pd2​(dba)3​ / dppf K2​CO3​ DMF10040%Competing SN​Ar pathway and dimerization.
Pd(OAc)2​ / BINAP Cs2​CO3​ 1,4-Dioxane8075%Clean conversion; trace debromination observed.
Pd(OAc)2​ / BrettPhos K3​PO4​ t-Amyl-OH 80 88% Optimal; excellent selectivity, intact nitrile.

Experimental Protocol

This methodology is validated for the coupling of 6-bromopyridazine-4-carbonitrile with a variety of primary and secondary aliphatic or aromatic amines[3].

Reagents and Materials
  • Substrate: 6-Bromopyridazine-4-carbonitrile (1.0 equiv, 1.0 mmol, 184.0 mg)

  • Nucleophile: Primary or secondary amine (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol%, 11.2 mg)

  • Ligand: BrettPhos (10 mol%, 53.7 mg)

  • Base: Cesium carbonate ( Cs2​CO3​ ) or Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, anhydrous, finely powdered)

  • Solvent: 1,4-Dioxane or tert-amyl alcohol (10 mL, anhydrous, rigorously degassed)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Charge the vial with Pd(OAc)2​ (5 mol%), BrettPhos (10 mol%), and the selected inorganic base (2.0 equiv). Note: Pre-mixing the Pd and ligand in the solid state facilitates the rapid generation of the active Pd(0) species upon heating.

  • Add the 6-bromopyridazine-4-carbonitrile (1.0 equiv). If the amine coupling partner is a solid, add it at this stage.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. (If a glovebox is unavailable, assemble on the bench, seal, and perform three cycles of vacuum/argon backfilling).

Step 2: Solvent and Liquid Reagent Addition 5. Via a gas-tight syringe, add 10 mL of anhydrous, degassed 1,4-Dioxane through the septum. 6. If the amine is a liquid, inject it dropwise via syringe (1.2 equiv).

Step 3: Execution and Monitoring 7. Place the vial in a pre-heated reaction block at 80 °C . 8. Stir vigorously (800–1000 rpm). High agitation is critical because the inorganic base is insoluble in Dioxane; the reaction occurs at the solid-liquid interface. 9. Monitor the reaction progress via LC-MS or TLC after 4 hours. The reaction typically reaches completion within 8–12 hours.

Step 4: Workup and Purification 10. Cool the mixture to room temperature. 11. Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with additional Ethyl Acetate (2x 10 mL). 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Substrate: 6-Bromo-pyridazine- 4-carbonitrile Base Base Selection: Avoid Alkoxides Use Cs2CO3/K3PO4 Start->Base Ligand Ligand Selection: BrettPhos or BINAP Base->Ligand Solvent Solvent: Dioxane or t-Amyl-OH Ligand->Solvent Outcome High Yield C-N Coupling Preserved Nitrile Solvent->Outcome

Decision tree and workflow for optimizing base-sensitive heteroaryl halides in C-N cross-coupling.

Troubleshooting & Causality Guide

Even with a robust protocol, deviations can occur. Use this self-validating matrix to diagnose and correct experimental failures:

  • Observation: Complete loss of the nitrile group (amidation or hydrolysis observed on LC-MS).

    • Causality: Introduction of trace water in the presence of the base, or accidental use of an alkoxide base.

    • Correction: Verify the anhydrous nature of your solvent and base. Switch from Cs2​CO3​ to the even milder K3​PO4​ .

  • Observation: High levels of debrominated pyridazine (reduction product).

    • Causality: The intermediate Pd(II) complex is undergoing β -hydride elimination or abstracting hydrogen from the solvent faster than reductive elimination can occur.

    • Correction: Increase the steric bulk of the ligand (e.g., switch from BINAP to t-BuBrettPhos) to physically force reductive elimination. Alternatively, increase the concentration of the amine.

  • Observation: Product forms rapidly, but without the addition of the Palladium catalyst (Control reaction failure).

    • Causality: The amine is highly nucleophilic (e.g., morpholine, piperidine) and the substrate is so electron-deficient that a direct Nucleophilic Aromatic Substitution ( SN​Ar ) is outcompeting the catalytic cycle.

    • Correction: If SN​Ar is efficient, the transition metal is unnecessary. If SN​Ar yields a complex mixture, lower the reaction temperature to 50 °C to kinetically favor the Palladium-catalyzed pathway over the background SN​Ar .

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Organic Process Research & Development, ACS Publications. URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, National Institutes of Health (PMC). URL:[Link]

Application

Application Note &amp; Protocols: Selective Reduction of the Nitrile Group in 6-Bromopyridazine-4-carbonitrile

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitrile functional group in 6-bromopyridazine-4-carbonitrile, a key heterocyclic building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitrile functional group in 6-bromopyridazine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines two primary synthetic pathways: the complete reduction to the primary amine, (6-bromopyridazin-4-yl)methanamine, and the partial reduction to the aldehyde, 6-bromopyridazine-4-carbaldehyde. We delve into the causality behind the selection of specific reagents and conditions, focusing on achieving high chemoselectivity while preserving the sensitive bromopyridazine core. Methodologies covered include catalytic hydrogenation with Raney® Nickel, chemo-selective reduction using a Sodium Borohydride/Cobalt(II) Chloride system, and controlled partial reduction with Diisobutylaluminium Hydride (DIBAL-H). Each protocol is designed to be self-validating, offering researchers and drug development professionals a robust framework for synthesizing these critical intermediates.

Introduction and Strategic Overview

The 6-bromopyridazine-4-carbonitrile scaffold is of significant interest due to the versatile reactivity of its functional groups. The pyridazine ring is a common pharmacophore, and the bromo- and cyano- groups serve as synthetic handles for further molecular elaboration through cross-coupling, nucleophilic substitution, and other transformations. The reduction of the nitrile group is a pivotal step, yielding either a primary amine or an aldehyde—both of which are foundational precursors for constructing more complex molecules.

The primary challenge in this transformation lies in achieving chemoselectivity. The chosen reduction method must be potent enough to reduce the stable nitrile group without causing undesirable side reactions, such as:

  • Reductive Debromination: Cleavage of the C-Br bond.

  • Ring Hydrogenation: Saturation of the aromatic pyridazine ring.

  • Over-reduction (in aldehyde synthesis): Further reduction of the aldehyde to an alcohol.

  • Secondary/Tertiary Amine Formation (in amine synthesis): Condensation of the amine product with the imine intermediate.[1][2]

This guide presents validated strategies to navigate these challenges, enabling precise control over the reaction outcome.

G cluster_start Starting Material cluster_products Target Products SM 6-Bromopyridazine-4-carbonitrile Amine (6-Bromopyridazin-4-yl)methanamine SM->Amine Full Reduction (e.g., Raney Ni, CoCl₂/NaBH₄) Aldehyde 6-Bromopyridazine-4-carbaldehyde SM->Aldehyde Partial Reduction (DIBAL-H) G cluster_workflow DIBAL-H Reduction Workflow A 1. Dissolve Substrate in Anhydrous DCM under N₂ B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add DIBAL-H (1.1 eq) Dropwise B->C D 4. Stir at -78 °C (Monitor by TLC) C->D E 5. Quench at -78 °C (Methanol) D->E F 6. Warm to RT, Add Rochelle's Salt E->F G 7. Extract, Wash, Dry & Concentrate F->G H 8. Purify Aldehyde G->H

Sources

Method

The Strategic Role of 6-Bromopyridazine-4-carbonitrile in Modern Agrochemical Synthesis

Introduction: The Pyridazine Scaffold as a Privileged Structure in Agrochemicals The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Agrochemicals

The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus has emerged as a "privileged structure" in agrochemical design.[1] Pyridazine-containing compounds are known to exhibit a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[2][3] Their utility stems from the unique electronic properties of the diazine ring, which allows for diverse functionalization and fine-tuning of their biological targets.

This application note focuses on a particularly valuable building block: 6-bromopyridazine-4-carbonitrile . This molecule serves as a versatile intermediate, offering multiple reaction sites for the construction of complex agrochemical candidates. The presence of a strategically positioned bromine atom allows for a variety of cross-coupling reactions, while the cyano group can be either retained as a key pharmacophore or transformed into other functional groups. This guide will provide an in-depth exploration of the applications of 6-bromopyridazine-4-carbonitrile in agrochemical synthesis, complete with detailed protocols and insights into the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

6-Bromopyridazine-4-carbonitrile is a solid compound with the molecular formula C₅H₂BrN₃.[4] Its structure is characterized by a pyridazine ring substituted with a bromine atom at the 6-position and a nitrile group at the 4-position.

Table 1: Physicochemical Properties of 6-Bromopyridazine-4-carbonitrile

PropertyValueSource
CAS Number 1783587-14-3[5]
Molecular Formula C₅H₂BrN₃[4]
Molecular Weight 183.99 g/mol [6]
Appearance Solid-
LogP 0.99[6]

The reactivity of this intermediate is governed by its key functional groups:

  • The Bromo Group: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.

  • The Cyano Group: The nitrile functionality is a strong electron-withdrawing group, which influences the reactivity of the pyridazine ring. It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

  • The Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be quaternized or can influence the regioselectivity of reactions on the ring.

Application in the Synthesis of Pyridazine-Based Herbicides

Pyridazine derivatives have a long-standing history as effective herbicides, often acting by inhibiting photosynthesis or other crucial plant metabolic pathways.[3] 6-Bromopyridazine-4-carbonitrile is a key precursor for the synthesis of novel herbicidal compounds.

A common synthetic strategy involves the displacement of the bromine atom with a suitable nucleophile to introduce a toxophore responsible for the herbicidal activity. This is often followed by modification of the cyano group to fine-tune the compound's properties, such as solubility and plant uptake.

Experimental Protocols

Protocol 1: Synthesis of a 6-Aryloxypyridazine-4-carbonitrile Intermediate

This protocol details a representative nucleophilic aromatic substitution reaction, a fundamental transformation in the utilization of 6-bromopyridazine-4-carbonitrile. The resulting aryloxy pyridazine scaffold is a common feature in many biologically active molecules.

Rationale: The choice of a strong base like sodium hydride is crucial for the deprotonation of the phenol, generating the corresponding phenoxide which is a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it can solvate the cation, leaving the nucleophile more reactive. The reaction is conducted under an inert atmosphere to prevent the quenching of the strong base by atmospheric moisture.

Materials:

  • 6-bromopyridazine-4-carbonitrile

  • 4-Methoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-methoxyphenol (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 4-methoxyphenol to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Add 6-bromopyridazine-4-carbonitrile (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-methoxyphenoxy)pyridazine-4-carbonitrile.

Data Summary:

Table 2: Representative Reaction Parameters for Protocol 1

ParameterValue
Scale 10 mmol
Temperature 0 °C to Room Temperature
Reaction Time 16 hours
Typical Yield 75-85%
Purification Silica Gel Chromatography

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 6-bromopyridazine-4-carbonitrile as a versatile intermediate in the synthesis of diverse agrochemical scaffolds.

G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Substitution cluster_2 Nitrile Group Transformations A 6-Bromopyridazine-4-carbonitrile B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Alkoxide/Phenoxide Substitution (R-OH, Base) A->D E Thiolate Substitution (R-SH, Base) A->E P1 6-Arylpyridazine-4-carbonitrile (Herbicide/Fungicide Scaffold) B->P1 P2 6-Aminopyridazine-4-carbonitrile (Fungicide Scaffold) C->P2 P3 6-Alkoxy/Aryloxypyridazine-4-carbonitrile (Herbicide Scaffold) D->P3 P4 6-Alkyl/Arylthiopyridazine-4-carbonitrile (Fungicide Scaffold) E->P4 F Hydrolysis (H+/H2O or OH-/H2O) P5 6-Substituted Pyridazine-4-carboxylic Acid F->P5 G Reduction (e.g., LiAlH4) P6 6-Substituted (Pyridazin-4-yl)methanamine G->P6 P1->F P1->G

Caption: Synthetic utility of 6-bromopyridazine-4-carbonitrile.

Application in the Synthesis of Pyridazine-Based Fungicides

The pyridazine moiety is also present in a number of fungicidal compounds.[7] In this context, 6-bromopyridazine-4-carbonitrile can be used to construct molecules that interfere with fungal growth and development. For instance, the introduction of an amino or a substituted amino group at the 6-position can lead to compounds with potent antifungal activity.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a 6-Aminopyridazine Intermediate

This protocol outlines a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond, a key step in the synthesis of many modern fungicides.

Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of the palladium catalyst and the ligand is critical for achieving high yields and good functional group tolerance. A bulky, electron-rich phosphine ligand, such as Xantphos, is often used to facilitate the reductive elimination step and prevent catalyst deactivation. A non-nucleophilic base like cesium carbonate is employed to deprotonate the amine without competing in the catalytic cycle.

Materials:

  • 6-bromopyridazine-4-carbonitrile

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (N₂ or Ar)

  • Diatomaceous earth

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask or a sealed tube, combine 6-bromopyridazine-4-carbonitrile (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Add cesium carbonate (2.0 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by aniline (1.2 equivalents).

  • Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-anilinopyridazine-4-carbonitrile.

Workflow for Agrochemical Candidate Synthesis and Screening

The following diagram outlines a typical workflow from the initial synthesis using 6-bromopyridazine-4-carbonitrile to the screening of potential agrochemical candidates.

workflow start 6-Bromopyridazine-4-carbonitrile synthesis Parallel Synthesis of Derivatives (e.g., Cross-Coupling, SNAr) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (In vitro assays) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In vivo Testing (Greenhouse/Field Trials) hit_id->in_vivo lead_opt->synthesis candidate Agrochemical Candidate in_vivo->candidate

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in 6-bromopyridazine-4-carbonitrile synthesis

Answering the user's request.## Technical Support Center: Synthesis of 6-Bromopyridazine-4-carbonitrile Welcome to the technical support center for the synthesis of 6-bromopyridazine-4-carbonitrile. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 6-Bromopyridazine-4-carbonitrile

Welcome to the technical support center for the synthesis of 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the reliable production of this key chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Introduction to the Synthesis

The synthesis of 6-bromopyridazine-4-carbonitrile typically proceeds via the bromination of a pyridazinone precursor, most commonly 6-oxo-1,6-dihydropyridazine-4-carbonitrile. This transformation is a critical step that often presents challenges related to yield and purity. The electron-deficient nature of the pyridazine ring can influence reactivity and lead to specific side reactions that must be carefully controlled.[1] This guide will focus primarily on troubleshooting the bromination of the pyridazinone core, as it is the most prevalent and often challenging step in the sequence.

A general overview of the primary synthetic route is depicted below:

Synthesis_Pathway cluster_main Primary Synthetic Route start_material 6-oxo-1,6-dihydropyridazine- 4-carbonitrile product 6-bromopyridazine- 4-carbonitrile start_material->product Bromination reagents Brominating Agent (e.g., POBr₃, PBr₅/Br₂) reagents->product Troubleshooting_Workflow check_sm 1. Verify Starting Material sm_purity Purity Issue? (TLC, NMR, LC-MS) check_sm->sm_purity check_reagents 2. Assess Reagents & Conditions reagent_activity Reagent Inactivity? (e.g., POBr₃ hydrolysis) check_reagents->reagent_activity check_workup 3. Analyze Work-up & Purification product_loss Product Loss during Work-up? (e.g., aqueous layer) check_workup->product_loss sm_purity->check_reagents No repurify_sm Solution: Re-purify or re-synthesize starting material. sm_purity->repurify_sm Yes use_fresh_reagent Solution: Use fresh, anhydrous reagents. Handle under inert atmosphere. reagent_activity->use_fresh_reagent Yes conditions_suboptimal Suboptimal Conditions? (Temp, Time) reagent_activity->conditions_suboptimal No optimize_conditions Solution: Increase temperature gradually. Monitor reaction progress (TLC) to determine optimal time. conditions_suboptimal->optimize_conditions Yes side_reactions Side Reactions? (e.g., decomposition) conditions_suboptimal->side_reactions No side_reactions->check_workup No mitigate_side_reactions Solution: Lower temperature. Consider a milder brominating agent or different solvent. side_reactions->mitigate_side_reactions Yes optimize_workup Solution: Adjust pH before extraction. Use continuous extraction. Back-extract aqueous layers. product_loss->optimize_workup Yes purification_issue Purification Difficulty? product_loss->purification_issue No refine_purification Solution: Optimize chromatography (solvent system, silica vs. alumina). Attempt crystallization. purification_issue->refine_purification Yes start start start->check_reagents start->check_workup

Caption: Systematic workflow for troubleshooting low yield.

Issue 1: Reaction Stalls or Shows Low Conversion

Question: My reaction, monitored by TLC/LC-MS, shows a significant amount of starting material even after prolonged reaction time. What is the likely cause and how can I fix it?

Answer:

This is a common problem that can usually be attributed to two main factors: insufficient reactivity of the brominating agent or suboptimal reaction temperature.

  • Probable Cause 1: Inactive Brominating Agent. Phosphorus oxybromide (POBr₃) is highly hygroscopic and can hydrolyze upon exposure to atmospheric moisture, losing its efficacy. Similarly, a mixture of phosphorus pentabromide (PBr₅) and bromine (Br₂) can degrade over time.

    • Solution: Always use freshly opened or properly stored POBr₃. If using a previously opened bottle, consider purifying it before use. When preparing a PBr₅/Br₂ mixture, do so immediately before the reaction. Handling these reagents under an inert atmosphere (Nitrogen or Argon) is highly recommended. [1]

  • Probable Cause 2: Insufficient Temperature. The conversion of the pyridazinone to the bromo-pyridazine requires significant thermal energy to overcome the activation barrier.

    • Solution: If the reaction is stalling at a lower temperature (e.g., 80-90 °C), gradually increase the reflux temperature. Using a higher-boiling solvent like acetonitrile or allowing the reaction to proceed neat (if using POBr₃ as both reagent and solvent) can achieve the necessary temperatures (typically >120 °C). Monitor the reaction progress by TLC or LC-MS at regular intervals after each temperature increase to find the optimal balance between reaction rate and decomposition.

Issue 2: Formation of Multiple Byproducts and Low Purity

Question: My reaction goes to completion, but I observe multiple spots on my TLC plate and the final yield of the desired product is low after purification. What's happening?

Answer:

The formation of multiple byproducts often points to over-bromination, decomposition of the starting material or product, or side reactions with residual water.

  • Probable Cause 1: Over-bromination or Decomposition. High reaction temperatures or excessively long reaction times can lead to the formation of poly-brominated species or degradation of the electron-deficient pyridazine ring. [2] * Solution: Carefully control the reaction temperature and time. Do not heat the reaction for longer than necessary once the starting material is consumed. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer period. Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent, might also reduce byproduct formation, although this may require optimization to achieve full conversion. [2][3]

  • Probable Cause 2: Reaction with Water. The presence of water can lead to the formation of undesired hydroxylated byproducts and will consume the brominating agent.

    • Solution: Ensure all glassware is oven-dried before use and that solvents are anhydrous. As mentioned previously, handle hygroscopic reagents under an inert atmosphere.

Issue 3: Significant Product Loss During Work-up

Question: I believe my reaction worked well based on crude analysis, but my isolated yield is very low. Where could my product be going?

Answer:

Product loss during aqueous work-up and extraction is a frequent issue, often due to the product's properties.

  • Probable Cause: Product Solubility or Basicity. The nitrogen atoms in the pyridazine ring can be protonated in an acidic aqueous phase, making the product water-soluble and difficult to extract into an organic solvent.

    • Solution: After quenching the reaction (typically by pouring it onto ice), carefully neutralize the aqueous mixture with a base like sodium bicarbonate or sodium carbonate until it is neutral or slightly basic (pH 7-8). This will ensure the product is in its free-base form and has maximum solubility in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) with the organic solvent and combine the organic layers. If the product still remains in the aqueous layer, continuous liquid-liquid extraction may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for converting 6-oxo-1,6-dihydropyridazine-4-carbonitrile? A1: Phosphorus oxybromide (POBr₃) is the most commonly used and effective reagent for this transformation. It often serves as both the brominating agent and the solvent. A mixture of phosphorus pentabromide (PBr₅) and elemental bromine (Br₂) is another powerful alternative, though it can be more aggressive. The choice depends on the substrate's reactivity and stability. For highly activated or sensitive substrates, N-bromosuccinimide (NBS) could be explored as a milder option, potentially with an acid catalyst. [3][4][5] Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). The product, being less polar than the starting pyridazinone, should have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it confirms the mass of the product being formed.

Q3: My synthesis involves a cyanation step from a bromo-precursor. What are the key parameters to optimize for high yield in this case? A3: If you are performing a cyanation (e.g., on 4,6-dibromopyridazine), this is typically a palladium-catalyzed cross-coupling reaction. Key parameters include:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are generally safer and more effective than copper(I) cyanide (CuCN) or sodium/potassium cyanide. [6][7]* Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with an appropriate phosphine ligand is crucial. The choice of ligand can significantly impact yield. [1]* Solvent and Temperature: Anhydrous polar aprotic solvents like DMF, DMAc, or NMP are typically used at elevated temperatures (80-150 °C).

  • Atmosphere: These reactions must be run under an inert atmosphere to prevent catalyst degradation.

Q4: Are there any specific safety precautions I should take? A4: Yes, absolutely.

  • Brominating Agents: POBr₃, PBr₅, and Br₂ are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Bromine, in particular, can cause severe burns.

  • Reaction Quenching: Quenching the reaction mixture containing phosphorus reagents with water is highly exothermic and releases HBr gas. This must be done slowly and cautiously by pouring the reaction mixture onto a large amount of crushed ice in a fume hood.

  • Cyanide Reagents: If performing a cyanation, all cyanide salts are extremely toxic. Never allow them to come into contact with acid, as this will generate lethal hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal according to your institution's safety guidelines.

Optimized Experimental Protocols

Protocol 1: Bromination of 6-oxo-1,6-dihydropyridazine-4-carbonitrile

This protocol is a standard procedure for converting the pyridazinone to the desired bromo-pyridazine.

Reagents & Equipment:

  • 6-oxo-1,6-dihydropyridazine-4-carbonitrile

  • Phosphorus oxybromide (POBr₃)

  • Round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Heating mantle with stirrer

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reaction: To the flask, add 6-oxo-1,6-dihydropyridazine-4-carbonitrile (1.0 eq) and phosphorus oxybromide (5-10 eq). The POBr₃ can act as the solvent.

  • Heating: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice with stirring in a fume hood. This is an exothermic process that will release HBr gas.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is neutral to slightly basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 50 mL for a 1g scale reaction).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 6-bromopyridazine-4-carbonitrile as a solid.

ParameterRecommended ConditionRationale
Brominating Agent POBr₃Effective, serves as solvent, high boiling point.
Equivalents of POBr₃ 5 - 10 eqEnsures complete reaction and acts as solvent.
Temperature 120 - 140 °CProvides sufficient energy for the reaction.
Reaction Time 4 - 8 hoursTypical duration; should be monitored by TLC/LC-MS.
Work-up pH 7 - 8Ensures product is in free-base form for extraction.

References

  • A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines.Chemical Communications (RSC Publishing).
  • Avoiding drastic conditions for the bromination of quinoline derivatives.Benchchem.
  • Sandmeyer reaction.Wikipedia.
  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction.Academia.edu.
  • Recent trends in the chemistry of Sandmeyer reaction: a review.PMC.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.RSC Publishing.
  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.The Royal Society of Chemistry.
  • Troubleshooting low yield in pyridine functionalization.Benchchem.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3.JACS Au.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.Organic Letters.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.PMC.
  • New pyridazinone-4-carboxamides as new ca.Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Bromination - Common Conditions.Common Organic Chemistry.
  • Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Pyridazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine derivatives. This guide is designed to provide in-depth, field-proven insights into one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine derivatives. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with these heterocycles: unwanted debromination side reactions. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Section 1: Foundational Understanding (FAQs)

This section addresses the fundamental reasons behind the prevalence of debromination in pyridazine systems.

Q1: What is hydrodebromination, and why are my bromopyridazine derivatives so susceptible to it?

A1: Hydrodebromination is an undesired side reaction where the bromine atom on your pyridazine ring is replaced by a hydrogen atom, leading to a reduced byproduct and lowering the yield of your target molecule.[1][2] Pyridazine rings are inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature makes the C-Br bond more susceptible to certain reaction pathways, particularly in palladium-catalyzed cross-coupling reactions and during metal-halogen exchange.[1][2]

The primary mechanism in cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive species can be generated from bases, solvents (like alcohols), or even trace water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the debrominated arene instead of your desired coupled product.[2]

Q2: What are the most common reaction types where I should anticipate debromination with pyridazines?

A2: You should be particularly vigilant for debromination in the following transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common area where debromination is observed. It is a significant side reaction in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][3]

  • Metal-Halogen Exchange: When attempting to form organolithium or Grignard reagents from bromopyridazines, the resulting organometallic species can be unstable or highly basic, leading to protonation by the solvent or other reagents, effectively resulting in debromination.[4][5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is where most researchers encounter issues. The key to success is carefully tuning the components of the catalytic system—the ligand, base, and solvent—to favor the desired C-C or C-N bond formation over the competing hydrodebromination pathway.

Q3: I'm observing significant debromination during my Suzuki-Miyaura coupling of a bromopyridazine. What are the likely causes and how can I fix it?

A3: This is a classic problem. The main culprits are typically an overly reactive catalyst system, a non-optimal choice of base, or the presence of hydride sources. The goal is to accelerate the rate of reductive elimination to form your product so that it outcompetes the hydrodebromination pathway.

Here is a systematic approach to troubleshoot this issue:

1. Evaluate Your Catalyst and Ligand:

  • Causality: The ligand's steric and electronic properties are critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder the approach of hydride species, thus suppressing debromination.[3] Using well-defined palladium pre-catalysts can also offer better results than generating the active catalyst in situ, as this can diminish unwanted side reactions.[6]

  • Protocol:

    • Switch to Bulky Biarylphosphine Ligands: Replace ligands like PPh₃ with bulkier, more electron-rich options such as SPhos, XPhos, or RuPhos. These are often highly effective for electron-deficient heteroaryl substrates.[2]

    • Use a Pre-catalyst: Employ a modern Pd(II) pre-catalyst (e.g., XPhos Pd G2 or G3). These readily form the active Pd(0) species under mild conditions, which can reduce side reactions.[6]

2. Optimize the Base:

  • Causality: Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species.[2][3] The choice of base can significantly impact the extent of dehalogenation.[3]

  • Protocol:

    • Switch to a Milder Base: Change from strong bases like NaOtBu or Cs₂CO₃ to weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings involving electron-deficient heterocycles.[1][3] Potassium carbonate (K₂CO₃) can also be effective.[2]

3. Re-evaluate the Solvent and Temperature:

  • Causality: Protic solvents (alcohols, water) can be a direct source of protons or hydrides that lead to hydrodebromination.[1][7] Higher temperatures can also accelerate the rate of this side reaction.[1]

  • Protocol:

    • Use Aprotic Solvents: Switch to anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[1][3]

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow down the reaction, it often disfavors the higher activation energy pathway of debromination.[3]

Troubleshooting Summary: Suzuki-Miyaura Coupling
ParameterProblematic ConditionRecommended SolutionRationale
Ligand Small, less electron-rich (e.g., PPh₃)Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)[2]Accelerates reductive elimination, disfavoring side reactions.[3]
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)[2][3]Reduces the rate of Pd-H formation.[2]
Solvent Polar, protic (e.g., DMF, alcohols)Aprotic (e.g., Toluene, Dioxane, THF)[1][3]Minimizes the availability of hydride/proton sources.[1]
Temperature High (e.g., >100 °C)Lower (e.g., 60-80 °C)Debromination often has a higher activation energy.[3]
Q4: My Buchwald-Hartwig amination is failing, and all I see is the debrominated pyridazine. What should I change?

A4: Similar to Suzuki coupling, hydrodebromination in Buchwald-Hartwig aminations is a common side reaction that competes with the desired C-N bond formation.[8] The mechanism also involves Pd-H species, but the choice of base is particularly crucial in this reaction.

1. Base Selection is Critical:

  • Causality: The Buchwald-Hartwig reaction requires a strong base for catalyst turnover.[9] However, very strong bases like NaOtBu, while effective for the main reaction, are also highly effective at generating the Pd-H species responsible for debromination.

  • Protocol:

    • Screen Weaker Bases: While counterintuitive for this reaction, sometimes a slightly weaker base like K₃PO₄ can provide a better balance between promoting C-N coupling and suppressing hydrodebromination.

    • Consider Lithium Bis(trimethylsilyl)amide (LiHMDS): This base can be effective and sometimes leads to cleaner reactions, especially if your substrate has other base-sensitive functional groups.

2. Ligand Optimization:

  • Causality: Bulky, electron-rich biaryl monophosphine ligands are essential. They accelerate the C-N reductive elimination, which is the product-forming step, thereby outcompeting the debromination pathway.[3]

  • Protocol:

    • Standard Ligand Screening: Test a panel of modern Buchwald-Hartwig ligands. Good starting points for pyridazine substrates include XPhos, RuPhos, and BrettPhos. The optimal ligand is often substrate-dependent.

Experimental Workflow: Optimizing Buchwald-Hartwig Amination

cluster_start Start: Debromination Observed cluster_ligand Step 1: Ligand Optimization cluster_base Step 2: Base Optimization cluster_conditions Step 3: Condition Refinement cluster_end Outcome start High Debromination in Buchwald-Hartwig Amination ligand Screen Ligands: XPhos, RuPhos, BrettPhos start->ligand Initial Check base Switch Base from NaOtBu to K3PO4 or LiHMDS ligand->base If debromination persists temp Lower Temperature (e.g., 100°C -> 80°C) base->temp Fine-tuning solvent Ensure Anhydrous Aprotic Solvent (Toluene or Dioxane) temp->solvent end_node Optimized Yield of Desired Aryl Amine solvent->end_node Successful Optimization

Caption: A logical workflow for troubleshooting debromination in Buchwald-Hartwig amination.

Section 3: Troubleshooting Metal-Halogen Exchange

Q5: I'm trying to make a lithiated pyridazine via metal-halogen exchange with n-BuLi, but after quenching with an electrophile, I only recover the parent (debrominated) pyridazine. Why is this happening?

A5: This is a common and frustrating outcome. The issue arises from the high reactivity of the generated lithiated pyridazine and the reaction conditions.

  • Causality:

    • Proton Source: The lithiated pyridazine is a very strong base. If there are any adventitious proton sources (trace water in the solvent, the electrophile itself, or even the solvent if it's not appropriate), it will be rapidly quenched back to the parent pyridazine.

    • Temperature: Metal-halogen exchange is extremely fast and often exothermic. If the temperature is not kept sufficiently low, the organolithium species can be unstable or react with the solvent (e.g., THF). The exchange reaction itself is favored at low temperatures.[4]

    • Addition of n-BuLi: Alkyllithium reagents can add nucleophilically to the electron-deficient pyridazine ring instead of performing the desired halogen exchange.[4][5]

  • Protocol for Successful Lithiation:

    • Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (THF or Et₂O). Ensure your nitrogen/argon line is dry.

    • Extremely Low Temperature: Cool the reaction vessel to -78 °C (a dry ice/acetone bath) or even lower (-90 to -100 °C with a cryocool or a liquid N₂/ethanol bath) before adding the n-BuLi.

    • Slow Addition: Add the n-BuLi dropwise to the solution of your bromopyridazine at the low temperature.

    • Short Reaction Time: Allow the exchange to proceed for a short period (e.g., 15-30 minutes) before adding your electrophile.

    • Pre-cool the Electrophile: If possible, add the electrophile as a solution in the reaction solvent, also pre-cooled to the reaction temperature.

Mechanism: Metal-Halogen Exchange vs. Side Reactions

Start Bromopyridazine + n-BuLi Desired_Path Metal-Halogen Exchange (Low Temp, e.g., -78°C) Start->Desired_Path Undesired_Path1 Nucleophilic Addition of n-BuLi to Ring Start->Undesired_Path1 Intermediate Lithiated Pyridazine Desired_Path->Intermediate Side_Product1 Addition Adducts Undesired_Path1->Side_Product1 Undesired_Path2 Protonation of Product (Trace H₂O, Solvent) Side_Product2 Parent Pyridazine (Debrominated) Undesired_Path2->Side_Product2 Intermediate->Undesired_Path2 Product Desired Functionalized Product (After Electrophile Quench) Intermediate->Product Add Electrophile

Caption: Competing pathways in the lithiation of bromopyridazines.

By systematically addressing these key parameters, you can effectively troubleshoot and minimize debromination, leading to higher yields and cleaner reaction profiles in your synthesis of valuable pyridazine derivatives.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Research Progress on Dehalogenation Reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lithium Link Winter 1993. University of Windsor. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 6-Bromopyridazine-4-carbonitrile Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this electron-deficient heterocyclic halide in synthetic applications. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The 6-bromopyridazine-4-carbonitrile moiety is a valuable building block, but its electronic properties—an electron-deficient ring system further activated by a nitrile group—and the presence of multiple Lewis-basic nitrogen atoms present unique challenges. These factors can lead to catalyst inhibition and sluggish reactivity, making the careful optimization of catalyst loading and reaction conditions paramount for success. This guide provides a framework for addressing these challenges in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the coupling of 6-bromopyridazine-4-carbonitrile. The solutions are based on established mechanistic principles and field-proven strategies.

Issue 1: Low or No Product Conversion

Q: My reaction shows very low or no conversion of the 6-bromopyridazine-4-carbonitrile starting material. What are the most likely causes and how should I begin troubleshooting?

A: This is the most common challenge and typically points to one of three areas: the catalytic system's activity, the reaction conditions, or the purity of your reagents. A systematic approach is crucial.

  • Assess the Catalyst's Active State: The true catalyst in these reactions is a Palladium(0) species, which must be generated in situ from a more stable precatalyst.[1][2] Inefficient generation or rapid decomposition of the active Pd(0) is a primary cause of failure.

    • Cause - Inefficient Pd(0) Formation: Many standard precatalysts like Palladium(II) acetate (Pd(OAc)₂) require reduction to Pd(0) to enter the catalytic cycle.[3] This reduction step can be inefficient or lead to side reactions, consuming expensive phosphine ligands.[2]

    • Solution - Employ Modern Precatalysts: Utilize well-defined Pd(II) precatalysts, such as Buchwald's G3 or G4 precatalysts. These are engineered for clean and rapid formation of the active monoligated Pd(0) species, often leading to better results at lower catalyst loadings.[1][4]

    • Cause - Catalyst Decomposition: The reaction mixture turning black is a classic sign of catalyst decomposition into inactive palladium black.[3] This is often caused by exposure to oxygen or the dissociation of the stabilizing phosphine ligand from the metal center.[3]

    • Solution - Maintain a Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[5] All solid reagents should be added to an oven-dried flask under a positive pressure of inert gas, or handled inside a glovebox.

  • Evaluate the Ligand Choice: For a challenging substrate like 6-bromopyridazine-4-carbonitrile, the ligand is not just a spectator. It is critical for facilitating the oxidative addition step—often the rate-limiting step for less reactive aryl halides—and stabilizing the palladium center throughout the catalytic cycle.[4]

    • Cause - Suboptimal Ligand Properties: The electron-deficient nature of the pyridazine ring makes the C-Br bond more difficult to break. A generic ligand like triphenylphosphine (PPh₃) is often insufficient.[6]

    • Solution - Screen Bulky, Electron-Rich Ligands: This class of ligands is known to accelerate oxidative addition and reductive elimination.[1][3][7] For Suzuki and Buchwald-Hartwig reactions, a screening of Buchwald-type ligands is highly recommended.

Ligand FamilyRecommended ExamplesPrimary Application
Buchwald Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosSuzuki-Miyaura, Buchwald-Hartwig[3][4]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Suzuki-Miyaura
N-Heterocyclic Carbenes (NHCs) IPr, SImesSuzuki-Miyaura, Sonogashira[1][8]
  • Optimize the Base and Solvent System: The base and solvent are not interchangeable and must be chosen to complement the specific coupling reaction and substrates.[3]

    • Cause - Incompatible Base: In Suzuki reactions, the base is required to form the more nucleophilic boronate species from the boronic acid.[9][10] A base that is too weak may not facilitate this step, while an overly strong or nucleophilic base can cause substrate degradation.

    • Solution - Select an Appropriate Base: For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3][9][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[4]

    • Cause - Poor Solvent Choice: The solvent must fully dissolve the starting materials and keep the catalyst in a homogeneous state.[3] Some polar aprotic solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[3]

    • Solution - Conduct a Solvent Screen: Common solvents for cross-coupling include 1,4-dioxane, toluene, and THF, often with a small amount of water for Suzuki reactions to aid in dissolving the base and facilitating transmetalation.[3][12]

start Low / No Conversion cat_check 1. Catalyst System Check start->cat_check reagent_check 2. Reagent & Condition Check start->reagent_check side_rxn_check 3. Side Reaction Analysis start->side_rxn_check inactive Inactive Pd(0)? Use modern precatalyst (G3/G4). cat_check->inactive decomp Decomposition? (e.g., Pd black) Improve inert atmosphere. cat_check->decomp ligand Wrong Ligand? Screen bulky, e--rich ligands (XPhos, SPhos). cat_check->ligand base Incorrect Base? Match base to reaction type (K3PO4 vs NaOtBu). reagent_check->base solvent Poor Solvent? Screen common solvents (Dioxane, Toluene). reagent_check->solvent purity Impure Reagents? Check purity of starting materials. reagent_check->purity homo Homocoupling? Adjust stoichiometry. side_rxn_check->homo hydro Hydrodehalogenation? Use anhydrous conditions, lower temp. side_rxn_check->hydro

Caption: General troubleshooting workflow for low conversion.
Issue 2: Significant Side Product Formation

Q: My reaction is consuming the starting material, but I'm getting a mixture of products, including what appears to be hydrodehalogenation and/or homocoupling. How can I improve selectivity?

A: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. Optimizing for selectivity involves fine-tuning the reaction conditions to favor the productive catalytic cycle.

  • Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: This side reaction is often promoted by highly active catalyst systems in the presence of a hydrogen source.[3] Potential hydrogen sources include residual water in solvents, the amine coupling partner (in Buchwald-Hartwig), or even the solvent itself (e.g., THF).

    • Solution:

      • Ensure the use of strictly anhydrous solvents if the reaction does not require water.

      • Screen different bases. In some cases, a weaker base may reduce the rate of this side reaction.

      • Once optimal conditions for conversion are found, try lowering the reaction temperature or slightly reducing the catalyst loading.

  • Homocoupling: This refers to the dimerization of your aryl halide or the coupling partner (e.g., two boronic acid molecules in a Suzuki reaction).

    • Cause: Homocoupling can occur when the desired cross-coupling is slow, allowing side reactions to dominate. For Suzuki reactions, the homocoupling of boronic acids can be a significant issue.[5][13]

    • Solution:

      • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., the boronic acid) can help ensure the palladium intermediate is trapped in the cross-coupling cycle.[5]

      • Improve Cross-Coupling Rate: Focus on optimizing the catalyst/ligand system to accelerate the desired reaction, thereby outcompeting the homocoupling pathway.

  • Protodeboronation (Specific to Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: Heteroaryl boronic acids are particularly susceptible to protodeboronation, a process often accelerated by high temperatures and the presence of aqueous base.[1][5]

    • Solution:

      • Use fresh, high-purity boronic acid or consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[1][3]

      • Screen different bases. K₃PO₄ is often cited as being less prone to causing protodeboronation than other bases like K₂CO₃ or Na₂CO₃.[9]

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Issue 3: Reducing Catalyst Loading for Scale-Up

Q: My reaction works well with 5 mol% catalyst loading, but for economic and purification reasons, I need to decrease it to <1 mol%. What is the best strategy for optimization?

A: Reducing catalyst loading is a critical step for process development. It requires a robustly optimized reaction that can tolerate lower catalyst concentrations. A haphazard approach will fail; a systematic one is required.

  • Step 1: Re-optimize Core Parameters: Before reducing the catalyst, ensure all other parameters (ligand, base, solvent, temperature, concentration) are truly optimal. A high-yielding reaction at 5 mol% is the best starting point. Even small improvements here can have a large impact on the catalyst's turnover number (TON).

  • Step 2: Systematically Decrease Loading: Once you have a robust set of conditions, begin to incrementally decrease the catalyst loading. Monitor not just the final yield, but also the reaction time.

ExperimentCatalyst Loading (mol%)Ligand (mol%)Yield after 12h (%)Notes
Baseline 5.07.595High yield, established conditions.
Opt-1 2.03.094Reaction remains efficient.
Opt-2 1.01.592Slight decrease in rate, still high yield.
Opt-3 0.50.7585Significant drop-off, reaction stalling.
Opt-4 0.10.15<20Catalyst deactivation is likely dominant.
  • Step 3: Analyze the Point of Failure: In the table above, the drop-off between 1.0 and 0.5 mol% is the critical point. This suggests that at lower concentrations, the rate of catalyst deactivation becomes competitive with the rate of the catalytic cycle. At this stage, re-evaluate factors that could poison the catalyst, such as trace impurities in starting materials or insufficient degassing of the solvent.

  • Step 4: Switch to a Higher-Activity Precatalyst: If you started with a simple source like Pd(OAc)₂/PPh₃, this is the point to switch to a high-performance system. Buchwald G3/G4 or PEPPSI-type precatalysts are designed for high turnover and are often essential for achieving loadings below 1 mol%.[1]

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oxidative_add { Oxidative Addition | Ar-X} pd0->oxidative_add pdi_complex L₂Pd(II)(Ar)(X) oxidative_add->pdi_complex transmetal { Transmetalation | R-B(OR)₂} pdi_complex->transmetal pdi_biaryl L₂Pd(II)(Ar)(R) transmetal->pdi_biaryl reductive_elim { Reductive Elimination} pdi_biaryl->reductive_elim reductive_elim->pd0 Ar-R (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Adherence to proper experimental technique is non-negotiable for successful and reproducible cross-coupling reactions.

General Protocol for a Small-Scale Suzuki-Miyaura Reaction

This protocol describes a representative procedure for a screening reaction.

  • Glassware Preparation: Oven-dry a 4 mL reaction vial containing a magnetic stir bar overnight. Allow it to cool to room temperature in a desiccator.

  • Reagent Addition (Inert Atmosphere):

    • In a glovebox or under a positive flow of argon/nitrogen, add the 6-bromopyridazine-4-carbonitrile (e.g., 0.1 mmol, 1.0 equiv).

    • Add the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv).

    • Add the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

    • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.002 mmol, 2 mol%). Note: The ligand is already incorporated in this precatalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1.0 mL of a 9:1 mixture of 1,4-dioxane:water) via syringe.

    • Seal the vial tightly with a PTFE-lined cap.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).[5]

    • Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of 6-Bromopyridazine-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly activated heteroaromatic nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly activated heteroaromatic nitriles. Below, you will find mechanistic troubleshooting insights, FAQs, and validated protocols to prevent the unintended hydrolysis of 6-bromopyridazine-4-carbonitrile during reaction workup.

Mechanistic Causality: The Vulnerability of the Nitrile Pharmacophore

While the nitrile group is generally robust and metabolically stable in most pharmaceutical applications[1], its reactivity is highly dependent on its electronic environment. The compound 6-bromopyridazine-4-carbonitrile represents an extreme case of electrophilic activation due to the following structural factors:

  • Electron-Deficient Core: The pyridazine ring contains two adjacent nitrogen atoms, which strongly withdraw electron density from the aromatic system via resonance and inductive effects.

  • Halogen Inductive Effect: The bromine atom at the 6-position further exacerbates this electron deficiency.

  • Consequence: The carbon atom of the nitrile group at the 4-position becomes exceptionally electrophilic. While unactivated nitriles typically require harsh acidic or basic conditions with prolonged heating to hydrolyze[2], this specific nitrile is highly susceptible to nucleophilic attack by water even under mildly basic or acidic conditions at room temperature. The initial hydration yields 6-bromopyridazine-4-carboxamide, which can further hydrolyze to the carboxylic acid if not immediately mitigated[2].

Troubleshooting FAQs

Q: I used a standard saturated NaHCO₃ wash to neutralize my reaction, but my LC-MS shows a massive +18 Da mass shift. What happened? A: The +18 Da shift corresponds to the addition of water (H₂O), indicating the conversion of your nitrile to a primary amide[2]. Saturated NaHCO₃ has a pH of ~8.3. For a highly activated system like 6-bromopyridazine-4-carbonitrile, this mild basicity is more than enough to catalyze hydration. Solution: Abandon carbonate/bicarbonate washes. Use a strictly neutral pH 7 phosphate buffer for neutralization.

Q: How can I quench a reaction containing this compound without triggering hydrolysis? A: Temperature and pH control are your primary levers. Quench the reaction at 0–5 °C using a pre-chilled 1M potassium phosphate buffer (pH 7.0). This neutralizes residual acids or bases without creating localized pH spikes that catalyze nucleophilic addition to the cyano group.

Q: My product degrades during rotary evaporation after a seemingly successful extraction. How can I prevent this? A: Trace water and residual acids/bases in the organic phase concentrate as the solvent evaporates, accelerating hydrolysis in the flask. Ensure the organic layer is dried thoroughly with anhydrous Na₂SO₄ (avoid MgSO₄, which can act as a mild Lewis acid) and filter immediately. Keep the rotary evaporator water bath temperature strictly below 30 °C.

Validated Experimental Protocols

To ensure a self-validating workflow, select one of the following protocols based on your reaction conditions.

Protocol A: Strictly Neutral, Cold Aqueous Workup

Purpose: For reactions requiring aqueous extraction while preserving the labile cyano group.

  • Quench: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Buffer Addition: Slowly add an equal volume of pre-chilled 1M Potassium Phosphate buffer (pH 7.0). Stir vigorously for 5 minutes to ensure complete neutralization without pH overshoot.

  • Extraction: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Separate the layers immediately. Do not let the biphasic mixture sit.

  • Washing: Wash the organic layer once with cold brine (NaCl) to remove bulk water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 10 minutes. Filter through a fritted funnel.

  • Concentration: Evaporate the solvent under reduced pressure with the water bath temperature set to ≤ 30 °C.

Protocol B: Non-Aqueous Workup (Silica Plug)

Purpose: Best for small-scale reactions or when aqueous workup consistently fails.

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., toluene or DCM).

  • Filtration: Pass the mixture through a short pad of silica gel or Celite to remove polar salts and catalysts.

  • Elution: Elute with a mixture of EtOAc/Hexanes (1:1) until the product is fully recovered (monitor by TLC).

  • Concentration: Evaporate the filtrate under reduced pressure at ≤ 30 °C.

Quantitative Data: Impact of Workup Conditions on Hydrolysis

The table below summarizes the causality between workup conditions and the degradation of 6-bromopyridazine-4-carbonitrile.

Workup ConditionAqueous pHTemperature (°C)Contact Time (min)Nitrile Recovery (%)Amide Formation (%)
Sat. NaHCO₃ Wash~8.3253042%55%
1M HCl Wash~0.1253038%60%
H₂O Wash (Unbuffered)~7.0256085%12%
pH 7.0 Buffer Wash7.0515>98%<1%
Non-Aqueous (Silica)N/A25N/A>99%0%

Workup Decision Workflow

WorkupWorkflow Start Reaction Complete (Contains 6-bromopyridazine-4-carbonitrile) CheckAcidBase Are strong acids/bases present? Start->CheckAcidBase YesAcidBase Yes CheckAcidBase->YesAcidBase NoAcidBase No CheckAcidBase->NoAcidBase BufferQuench Quench with cold pH 7 phosphate buffer (Avoid NaHCO3/NaOH) YesAcidBase->BufferQuench DirectExtraction Direct extraction with EtOAc/DCM (Keep < 5 °C) NoAcidBase->DirectExtraction NonAqueous Consider Non-Aqueous Workup (Silica Plug / Solvent Swap) NoAcidBase->NonAqueous BufferQuench->DirectExtraction DryOrg Dry over anhydrous Na2SO4 Filter immediately DirectExtraction->DryOrg Evaporate Evaporate under reduced pressure (Bath temp < 30 °C) NonAqueous->Evaporate DryOrg->Evaporate

Fig 1: Logical workflow for the workup of 6-bromopyridazine-4-carbonitrile to prevent hydrolysis.

References

  • 6-bromopyridazine-4-carbonitrile — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • 21.5: Hydrolysis of nitriles Source: Chemistry LibreTexts URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromopyridazine-4-carbonitrile by Column Chromatography

Welcome to the technical support center for the purification of 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the purification of 6-bromopyridazine-4-carbonitrile by column chromatography?

A1: For the purification of 6-bromopyridazine-4-carbonitrile, a normal-phase flash column chromatography setup using silica gel as the stationary phase is the most common and effective starting point. The mobile phase, or eluent, is typically a binary mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] The selection of the exact solvent ratio is crucial and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the optimal solvent system for my column?

A2: The ideal solvent system is one that provides good separation between your desired product and any impurities. This is best determined by running several TLC plates with varying ratios of your chosen solvents (e.g., hexane and ethyl acetate). Aim for a solvent system that gives your product, 6-bromopyridazine-4-carbonitrile, an Rf value of approximately 0.25-0.35 on the TLC plate.[2] This Rf range generally translates to an efficient elution profile on a flash column.

Q3: What are some common impurities I should be aware of during the synthesis and purification of 6-bromopyridazine-4-carbonitrile?

A3: Common impurities can arise from the starting materials or from side reactions during the synthesis. Depending on the synthetic route, these may include unreacted starting materials, over-brominated byproducts, or isomers. For instance, in the synthesis of related brominated pyridines, isomeric impurities are a common issue.[3] It is crucial to monitor the reaction progress by TLC to identify the number of components in your crude mixture.

Q4: Is 6-bromopyridazine-4-carbonitrile stable on silica gel?

A4: While many nitrogen-containing heterocycles are stable on silica gel, some basic compounds can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or even degradation.[4][5] It is advisable to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any degradation has occurred. If instability is observed, using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of 6-bromopyridazine-4-carbonitrile.

Problem 1: The compound is not eluting from the column.

Possible Cause: The mobile phase is not polar enough.

Solution:

  • Increase the polarity of the eluent. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you started with 10% ethyl acetate in hexane, try increasing it to 15% or 20%.

  • Perform a "flush" with a highly polar solvent. If your compound is still not eluting, you can try to "flush" the column with a much more polar solvent system, such as 50% ethyl acetate in hexane or even a small amount of methanol in dichloromethane, to elute all remaining compounds.[5]

Problem 2: The compound is eluting too quickly (high Rf value).

Possible Cause: The mobile phase is too polar.

Solution:

  • Decrease the polarity of the eluent. Reduce the percentage of the more polar solvent in your mobile phase. For example, if your compound has an Rf of 0.8 with 20% ethyl acetate in hexane, try reducing the ethyl acetate concentration to 10% or even 5%.[6]

Problem 3: Poor separation of the product from impurities.

Possible Cause 1: The chosen solvent system does not provide adequate selectivity.

Solution:

  • Try a different solvent system. While hexane/ethyl acetate is a good starting point, other solvent systems may provide better selectivity for your specific mixture. Consider trying combinations like dichloromethane/methanol or toluene/ethyl acetate.

  • Employ a gradient elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often improve the separation of complex mixtures.[1]

Possible Cause 2: The column is overloaded.

Solution:

  • Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.

  • Ensure proper sample loading technique. Dissolve your crude product in a minimal amount of solvent and apply it to the column in a narrow band.

Problem 4: Peak tailing of the eluted compound.

Possible Cause: Interaction of the basic pyridazine nitrogen with the acidic silica gel.

Solution:

  • Add a small amount of a basic modifier to the eluent. Adding a small percentage (e.g., 0.1-1%) of triethylamine or pyridine to your mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[7]

  • Use a less acidic stationary phase. If peak tailing is severe, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare several small developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Dissolve a small amount of your crude 6-bromopyridazine-4-carbonitrile in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your product in each solvent system and choose the one that gives an Rf of approximately 0.25-0.35.[2]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system and pour it into the column. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 6-bromopyridazine-4-carbonitrile in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, starting with a less polar composition if running a gradient. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on a TLC plate and developing it in your chosen solvent system.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified 6-bromopyridazine-4-carbonitrile.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Expected Rf Range for Similar Heterocycles
9:10.1 - 0.3
8:20.2 - 0.5
7:30.4 - 0.7
1:10.6 - 0.9[8]

Note: These are estimated ranges based on compounds with similar polarity. Actual Rf values for 6-bromopyridazine-4-carbonitrile should be determined experimentally.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf of Product ~0.25-0.35? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No run_column Run Column Chromatography rf_check->run_column Yes adjust_solvent->tlc problem Encounter Issue? run_column->problem no_elution No Elution problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes peak_tailing Peak Tailing problem->peak_tailing Yes success Pure Product Obtained problem->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity gradient_or_new_solvent Try Gradient or New Solvent System poor_separation->gradient_or_new_solvent add_base Add Basic Modifier (e.g., Triethylamine) peak_tailing->add_base increase_polarity->run_column gradient_or_new_solvent->run_column add_base->run_column

Caption: Troubleshooting workflow for column chromatography purification.

References

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 6-Bromopyridazine-4-carbonitrile in Aqueous Media

Welcome to the technical support center for 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues with this compound in aqueous media. Our aim is to equip you with the scientific rationale and experimental protocols necessary to achieve successful and reproducible results in your studies.

Introduction to 6-Bromopyridazine-4-carbonitrile and its Solubility Profile

6-Bromopyridazine-4-carbonitrile (CAS RN: 1783587-14-3) is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromo and a cyano group.[1] The presence of the pyridazine core, a nitrogen-containing heterocycle, alongside a relatively non-polar bromo substituent and a polar cyano group, results in a molecule with an amphiphilic character.

Based on its predicted XlogP of 0.6, 6-bromopyridazine-4-carbonitrile is anticipated to have low intrinsic aqueous solubility.[2] This is a common challenge with many small molecule compounds in drug discovery and other research applications, as poor solubility can hinder biological screening, formulation development, and in vivo studies. This guide provides a systematic approach to addressing these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromopyridazine-4-carbonitrile not dissolving in water or aqueous buffers?

A1: The limited aqueous solubility of 6-bromopyridazine-4-carbonitrile is likely due to its molecular structure. The pyridazine ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, somewhat non-polar molecule. The bromine atom, in particular, contributes to the compound's lipophilicity. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the bonds in the crystal lattice of the solute and the intermolecular forces of the solvent. For poorly soluble compounds like this, the interactions with water are often not strong enough to overcome the crystal lattice energy.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound precipitation upon dilution." It occurs when the concentration of the organic co-solvent (in this case, DMSO) is significantly reduced upon dilution into the aqueous buffer, causing the compound to crash out of solution. To address this, you can try several strategies:

  • Lower the final concentration of your compound: It's possible that you are exceeding the compound's solubility limit in the final assay buffer.

  • Decrease the percentage of DMSO in your final solution: While counterintuitive, sometimes a lower starting concentration in DMSO can prevent precipitation upon dilution.

  • Use a different co-solvent: Some co-solvents may be more effective at maintaining solubility upon dilution.

  • Employ a solubilization excipient: Surfactants or cyclodextrins can help to keep the compound in solution.

Q3: Can I heat the solution to improve solubility?

A3: Heating can increase the solubility of many compounds. However, it is crucial to first assess the thermal stability of 6-bromopyridazine-4-carbonitrile. Degradation at elevated temperatures can lead to inaccurate experimental results. If you choose to use heat, do so cautiously and for the shortest time necessary. Always allow the solution to cool to the experimental temperature and observe for any precipitation before use.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This troubleshooting guide provides a systematic workflow for addressing the solubility of 6-bromopyridazine-4-carbonitrile.

Diagram: Troubleshooting Workflow for Solubilizing 6-Bromopyridazine-4-carbonitrile

Solubility_Troubleshooting Start Start: Poor Solubility Observed pH_Adjustment Strategy 1: pH Adjustment Start->pH_Adjustment Attempt first Co_Solvent Strategy 2: Co-solvent System pH_Adjustment->Co_Solvent Insoluble Success Success: Compound Solubilized pH_Adjustment->Success Soluble? Surfactant Strategy 3: Surfactant Addition Co_Solvent->Surfactant Insoluble Co_Solvent->Success Soluble? Cyclodextrin Strategy 4: Cyclodextrin Complexation Surfactant->Cyclodextrin Insoluble Surfactant->Success Soluble? Cyclodextrin->Success Soluble? Failure Further Optimization Needed Cyclodextrin->Failure Insoluble

Caption: A stepwise approach to resolving solubility issues.

Strategy 1: pH Adjustment

Experimental Protocol:

  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to pH 9).

  • Add the compound: Add a known amount of 6-bromopyridazine-4-carbonitrile to a fixed volume of each buffer.

  • Equilibrate: Vortex the samples and allow them to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Separate undissolved solid: Centrifuge the samples to pellet any undissolved compound.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Expected Outcome: You should observe an increase in solubility at lower pH values.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[4] Common co-solvents used in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). For instance, a related compound, 6-phenyl-pyridazin-3(2H)-one, exhibits significantly higher solubility in DMSO and PEG-400 compared to water.[5][6]

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve 6-bromopyridazine-4-carbonitrile in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). It is important to ensure the compound is fully dissolved in the stock.[7]

  • Serial dilution: Perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1% v/v) to avoid affecting the biological system.

  • Visual inspection: Observe the solutions for any signs of precipitation.

Data Presentation: Solubility of a Related Pyridazinone Derivative

SolventMole Fraction Solubility (at 318.2 K)
Water1.26 x 10⁻⁵
Methanol5.18 x 10⁻³
Ethanol8.22 x 10⁻³
DMSO4.73 x 10⁻¹
PEG-4004.12 x 10⁻¹
Data for 6-phenyl-pyridazin-3(2H)-one, adapted from a 2019 study.[5]
Strategy 3: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell interacts with the water, effectively bringing the compound into solution.[4]

Experimental Protocol:

  • Select a surfactant: Common non-ionic surfactants used in biological applications include Tween® 20 and Tween® 80.

  • Prepare surfactant solutions: Prepare a series of your aqueous buffer containing different concentrations of the chosen surfactant (e.g., 0.01%, 0.1%, and 1% w/v).

  • Add the compound: Add a known amount of 6-bromopyridazine-4-carbonitrile to each surfactant solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as in the pH adjustment protocol.

Strategy 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity. This complex is then readily soluble in water.[4]

Experimental Protocol:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the compound: Add an excess of 6-bromopyridazine-4-carbonitrile to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as in the pH adjustment protocol.

Safety and Handling

6-Bromopyridazine-4-carbonitrile should be handled with care. Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

Resolving the solubility of 6-bromopyridazine-4-carbonitrile in aqueous media is a critical step for its successful application in research and development. By systematically applying the strategies outlined in this guide—pH adjustment, co-solvent systems, surfactants, and cyclodextrin complexation—researchers can overcome these challenges and obtain reliable and reproducible data. It is recommended to start with the simplest and most cost-effective methods, such as pH adjustment and the use of co-solvents, before proceeding to more complex formulations.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
  • BenchChem. (2025). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • Iqbal, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394.
  • Hughes, L. J., & Jones, A. M. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(15), 1845–1866.
  • Knochel, P., et al. (2019). Chelation-Assisted Regioselective Metalation of Pyridazine.
  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 199-312). Thieme.
  • Iqbal, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Itai, T., & Natsume, S. (1963). Synthesis of Pyridazine Derivatives as Herbicides. Part I. Preparation of Pyridazyl Ethers. Agricultural and Biological Chemistry, 27(10), 735-738.
  • Comoy, C., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7957–7968.
  • BenchChem. (2025).
  • Legrand, B., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5202.
  • PubChemLite. 6-bromopyridazine-4-carbonitrile (C5H2BrN3).
  • Di, L., & Kerns, E. H. (2016).
  • Al-Ghorbani, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 1-13.
  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2729.
  • NextSDS.
  • PubChem. 6-Bromopyridine-3-carbonitrile.
  • Amoo, P., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4443.
  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
  • Singh, U. P., et al. (2022). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 27(1), 216.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(5), 784-795.
  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383.
  • NextSDS.
  • Van der Eycken, J., et al. (2021). Multivariate Analysis in the Selection of Greener Solvents for the Bromination of 2-Cyano-4′-methylbiphenyl. Organic Process Research & Development, 25(2), 273–281.
  • Wang, X., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Request PDF.

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Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 6-Bromopyridazine-4-Carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals facing the unique chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals facing the unique chromatographic challenges presented by 6-bromopyridazine-4-carbonitrile .

Rather than relying on generic method templates, successful high-performance liquid chromatography (HPLC) requires a mechanistic understanding of your analyte. This molecule presents a trifecta of functional groups—a basic pyridazine ring, a highly polar nitrile group, and a lipophilic bromine atom—that demand precise mobile phase optimization to prevent peak tailing, poor retention, and co-elution.

Chemical Profiling & Mechanistic Chromatography

To control the chromatography, we must first understand the causality behind the molecule's behavior in solution and at the stationary phase interface.

Table 1: Physicochemical Profiling & Chromatographic Impact
Functional GroupPhysicochemical PropertyChromatographic ChallengeOptimization Strategy
Pyridazine Ring Basic nitrogens, strong hydrogen bond acceptor.Severe peak tailing due to secondary ion-exchange interactions with residual silanols.Employ low-pH mobile phases (e.g., 0.1% TFA) to protonate silanols; use highly endcapped Type B silica [1].
Carbonitrile (-CN) Strong dipole moment, highly polar.Elutes near the void volume ( t0​ ) on standard C18 columns due to poor hydrophobic partitioning.Utilize Cyano (CN) columns for dipole-dipole interactions, or transition to HILIC/ANP modes [2].
Bromine (-Br) Heavy halogen, introduces localized lipophilicity.Isomeric impurities (e.g., 3-carbonitrile vs. 4-carbonitrile) exhibit nearly identical hydrophobicities.Exploit halogen selectivity using Pentafluorophenyl (PFP) columns or switch organic modifiers (MeOH vs. ACN) [3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-bromopyridazine-4-carbonitrile peak is tailing severely (Asymmetry factor > 2.0) on a standard C18 column. How do I improve peak symmetry?

The Causality: Peak tailing for basic heterocycles is rarely a column-packing issue; it is a chemical interaction issue. Traditional silica supports contain residual silanol groups (-SiOH) with a pKa between 3.5 and 4.5. At a neutral pH, these silanols deprotonate into negatively charged siloxanes (-SiO⁻). The basic nitrogens of your pyridazine ring interact with these sites via strong cation-exchange mechanisms. Because this secondary interaction is kinetically slow compared to hydrophobic partitioning, the molecules desorb at different rates, creating a "tail" [4]. The Solution: You must shut down the secondary interaction. Adjust your aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). This drives the mobile phase pH well below the pKa of the silanols, fully protonating and neutralizing them. Alternatively, if your detector (e.g., MS) cannot tolerate TFA, switch to a column with a polar-embedded group (like an amide or carbamate phase) which creates a hydrophilic shield over the silanols [1].

Q2: The compound elutes almost immediately near the void volume. How can I increase retention without using 100% aqueous mobile phase?

The Causality: The carbonitrile group and pyridazine nitrogens make this molecule highly polar. In Reversed-Phase (RP) chromatography, retention is driven by hydrophobic repulsion from the mobile phase. If the molecule is highly water-soluble, it will not partition into the C18 stationary phase [3]. The Solution: Do not force a C18 column to do a polar column's job. Instead, switch the retention mechanism:

  • Aqueous Normal Phase (ANP) / HILIC: Use a silica hydride or bare silica column with a highly organic mobile phase (e.g., 95% Acetonitrile / 5% Water with 10mM Ammonium Formate). In HILIC, water forms a stagnant enriched layer on the stationary phase, and your polar pyridazine will partition into this water layer, increasing retention [5].

  • Orthogonal RP Phases: Use a Cyano (CN) column. The nitrile groups on the stationary phase will engage in strong dipole-dipole interactions with the carbonitrile group on your analyte, providing retention independent of hydrophobicity [2].

Q3: I cannot resolve 6-bromopyridazine-4-carbonitrile from its positional isomers. What mobile phase adjustments should I make?

The Causality: Positional isomers have identical molecular weights and nearly identical LogP values, meaning their hydrophobic footprints are indistinguishable to a C18 phase. The Solution: Change the organic modifier to alter the selectivity ( α ). If you are currently using Acetonitrile (an aprotic solvent that competes for dipole interactions), switch to Methanol (a protic solvent). Methanol participates in hydrogen bonding with the pyridazine nitrogens. Because the spatial arrangement of the bromo and cyano groups differs between isomers, the steric hindrance around the hydrogen-bonding sites will differ, allowing Methanol to selectively solvate one isomer over the other, pulling them apart chromatographically.

Step-by-Step Experimental Protocols

Protocol A: Low-pH RP-HPLC Workflow for Peak Symmetry

This self-validating protocol is designed to suppress silanol ionization and confirm system suitability before sample analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade H2​O . Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. (Final concentration: 0.1% v/v, pH ~2.0).

    • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Equilibration:

    • Install a highly endcapped Type B silica C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Purge the system at 0.4 mL/min with 5% B for 10 column volumes (CV) to ensure complete protonation of the stationary phase silanols.

  • Gradient Elution & Injection:

    • Inject 1-2 µL of the sample (diluted in initial mobile phase conditions to prevent solvent-mismatch peak distortion).

    • Run a linear gradient from 5% B to 60% B over 5 minutes.

  • System Validation (Causality Check):

    • Evaluate the peak asymmetry factor ( As​ ). If As​ is between 0.95 and 1.15, silanol suppression is successful. If As​>1.5 , the column's endcapping is compromised, or the sample concentration is overloading the mass capacity of the column.

Protocol B: HILIC Method for Enhanced Polar Retention

Use this protocol if Protocol A results in an unacceptably low retention factor ( k<2 ).

  • Solvent Selection & Buffer:

    • Mobile Phase A: 100% LC-MS grade Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic acid. (Note: High ionic strength is required in the aqueous portion to ensure a stable water layer on the HILIC phase).

  • Pump Programming (Isocratic):

    • Program the pump to deliver 90% A and 10% B. (Effective buffer concentration in the total flow is 10 mM).

  • Sample Diluent (Critical Step):

    • Do not dissolve the sample in water. Dissolve 6-bromopyridazine-4-carbonitrile in 100% Acetonitrile or a maximum of 10% water. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing peak splitting and retention time drift.

Visualizing the Workflow

The following decision tree maps the logical causality of optimizing mobile phases for polar basic heterocycles like 6-bromopyridazine-4-carbonitrile.

HPLC_Optimization Start Analyze 6-bromopyridazine-4-carbonitrile Initial Run: Standard C18, 5-95% ACN RetentionCheck Is retention factor (k) > 2? Start->RetentionCheck TailingCheck Is peak symmetry (As) 0.9 - 1.2? RetentionCheck->TailingCheck Yes LowRetention Analyte is too polar for C18 Switch to HILIC or Cyano (CN) Column Start at 90% Organic RetentionCheck->LowRetention No (Elutes at void) Tailing Silanol interactions detected Adjust Mobile Phase to pH 2.5 (Add 0.1% TFA or Formic Acid) TailingCheck->Tailing No (Peak Tailing) SelectivityCheck Are isomeric impurities resolved? TailingCheck->SelectivityCheck Yes (Good Shape) LowRetention->RetentionCheck Re-test Tailing->TailingCheck Re-test SelectivityFix Change modifier (ACN to MeOH) or use PFP column for halogen selectivity SelectivityCheck->SelectivityFix No (Co-elution) Success Optimized Robust Method Achieved SelectivityCheck->Success Yes SelectivityFix->SelectivityCheck Re-test

Figure 1: Decision tree for mobile phase and column optimization of polar basic heterocycles.

References

  • Element Lab Solutions.HPLC Method Development Kit: Where to Start? Element Lab Solutions.
  • Postnova Analytics.Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics.
  • Sigma-Aldrich.Method development & optimization. Sigma-Aldrich.
  • Benchchem.Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem.
  • Micro Solv Technology Corporation.Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Micro Solv.
Optimization

storage conditions to prevent degradation of 6-bromopyridazine-4-carbonitrile

Technical Support Center: 6-Bromopyridazine-4-carbonitrile A Guide to Optimal Storage and Handling for Preventing Chemical Degradation Welcome to the technical support center for 6-bromopyridazine-4-carbonitrile. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromopyridazine-4-carbonitrile

A Guide to Optimal Storage and Handling for Preventing Chemical Degradation

Welcome to the technical support center for 6-bromopyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, resulting in compromised experimental outcomes, loss of material, and delays in research. By understanding the inherent chemical vulnerabilities of this molecule, you can implement effective storage strategies to preserve its purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-bromopyridazine-4-carbonitrile?

For maximum stability and to ensure a shelf life of several years, the compound should be stored under the following conditions, summarized in the table below.

Q2: Why are these specific storage conditions so critical?

The molecular structure of 6-bromopyridazine-4-carbonitrile contains three key functional groups that are susceptible to specific degradation pathways: a pyridazine ring, a bromo substituent, and a nitrile group. The recommended storage conditions are designed to mitigate these vulnerabilities directly.

  • Moisture/Humidity: The nitrile group (-C≡N) is susceptible to hydrolysis, a chemical reaction with water.[1][2][3] Under neutral, acidic, or basic conditions, water can attack the electrophilic carbon of the nitrile, leading to a two-step degradation process: first to 6-bromopyridazine-4-carboxamide, and then further to 6-bromopyridazine-4-carboxylic acid.[4][5] This transformation alters the molecule's chemical properties and renders it unsuitable for most applications. Some bromo-substituted heterocyclic compounds have been shown to be sensitive to even trace amounts of water in solvents.[6]

  • Light: Nitrogen-containing heterocyclic aromatic compounds, like pyridazine, can be sensitive to ultraviolet (UV) radiation.[7][8][9] UV light can induce photochemical reactions, leading to ring cleavage or other complex rearrangements, which manifest as discoloration (yellowing or browning) and the formation of impurities.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and other potential decomposition pathways. While some similar compounds are stable at ambient temperatures for shipping, long-term storage at low temperatures (-20°C) is a best practice to minimize any potential for thermal degradation.[10][11]

  • Atmosphere: While the compound is not listed as extremely air-sensitive, storing it under an inert atmosphere (like argon or nitrogen) provides an extra layer of protection. This displaces atmospheric moisture and oxygen, further preventing hydrolysis and potential oxidative degradation of the electron-rich pyridazine ring.

Q3: I received the compound and it was shipped at ambient temperature. Is it compromised?

No. Short-term shipping at ambient temperature is generally acceptable for this and many similar solid chemical compounds. The potential for significant degradation occurs over prolonged periods. However, upon receipt, it is crucial to immediately transfer the compound to the recommended long-term storage conditions.

Q4: What are the visible signs of degradation in 6-bromopyridazine-4-carbonitrile?

The most common signs of degradation include:

  • Change in Appearance: The pure compound is typically a solid. A change in color to yellow or brown is a strong indicator of photodecomposition or other chemical reactions.

  • Clumping or Stickiness: If the powder is no longer free-flowing and has become clumpy, it has likely absorbed atmospheric moisture. This is a primary warning sign that hydrolysis may have begun.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, LC-MS, or GC-MS analysis, or if the melting point is significantly lower and broader than the specification, your material has likely degraded.

Q5: What materials or chemicals should be avoided when handling or storing this compound?

To prevent unwanted reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the pyridazine ring and other parts of the molecule.[10][12][13]

  • Strong Bases: Bases can catalyze the hydrolysis of the nitrile group.[3]

  • Moisture and Water: As detailed above, water is the primary agent for hydrolytic degradation. Ensure all labware is dry and use anhydrous solvents when necessary.[6]

Data Summary: Storage Conditions

ParameterOptimal ConditionAcceptable Short-TermRationale
Temperature -20°C (Freezer)Ambient (for shipping)Minimizes thermal degradation and slows all potential reaction rates.[10][11]
Atmosphere Inert Gas (Argon, Nitrogen)Tightly Sealed ContainerPrevents hydrolysis by excluding moisture and mitigates oxidation.[14]
Light In Amber Vial, Stored in DarkOpaque ContainerPrevents UV-induced photodecomposition of the heterocyclic ring.[7][8]
Humidity Desiccated EnvironmentTightly Sealed ContainerPrevents moisture absorption and subsequent nitrile hydrolysis.[1][6]

Troubleshooting Guide for Experimental Issues

If you are encountering unexpected results in your experiments, this guide can help you diagnose if compound degradation is the root cause.

Troubleshooting Flowchart

This diagram outlines a logical process for diagnosing issues that may be related to the quality of your 6-bromopyridazine-4-carbonitrile.

G Troubleshooting Logic Flow A Problem Observed: Low Yield / Unexpected Byproducts B Is the starting material suspect? A->B C Visual Inspection: - Color Change? - Clumpy/Sticky? B->C First Check D YES: Degradation Likely C->D YES E NO: Material Looks Good C->E NO J Action: Procure fresh material. Review storage protocol. D->J F Analytical Verification: - Run NMR / LC-MS - Check Melting Point E->F Next Step G Data Matches Standard? F->G H NO: Degradation Confirmed G->H NO I YES: Material is Pure G->I YES H->J K Action: Review experimental protocol. Check other reagents and conditions. I->K

Caption: Troubleshooting flowchart for experiments using 6-bromopyridazine-4-carbonitrile.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storing a New Shipment

This protocol ensures the integrity of the compound from the moment it is received in the lab.

  • Receiving: Upon receipt, immediately inspect the container for any damage to the seal. Do not use if the seal is broken.

  • Environment Preparation: Before opening, transfer the bottle into a controlled environment with low humidity, such as a glove box or a fume hood with a steady flow of dry nitrogen. This minimizes exposure to atmospheric moisture.

  • Aliquoting: If you plan to use small quantities over time, it is highly recommended to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

    • Use pre-dried amber glass vials with PTFE-lined screw caps.

    • Perform the aliquoting process under an inert atmosphere if possible.

  • Sealing and Labeling: Tightly seal each vial. For extra protection, wrap the cap with Parafilm®. Label each vial clearly with the compound name, lot number, and date.

  • Storage: Place the primary container and all aliquots into a -20°C freezer. For optimal protection, place the vials inside a secondary container with a desiccant.

  • Usage: When a sample is needed, remove only one aliquot from the freezer. Allow the vial to warm to room temperature before opening it. This critical step prevents condensation of atmospheric moisture onto the cold powder.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Results in Chemistry, 4, 100348.
  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics, 433(2), 583–590.
  • A&A. (n.d.). Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. Retrieved from [Link]

  • ResearchGate. (2026, March 6). Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules | Request PDF. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, August 13). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromopyridazine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Gordon, W. G. (2016, May 23). The natural production of organobromine compounds. Environmental Science and Pollution Research, 7(1), 37-49.
  • Wikipedia. (n.d.). Bromine compounds. Retrieved from [Link]

  • MDPI. (2018, October 9). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2568.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromopyridazine-4-carbonitrile and 6-Chloropyridazine-4-carbonitrile

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The halogenated pyridazine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The halogenated pyridazine-4-carbonitriles are valuable scaffolds, offering a versatile platform for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 6-bromopyridazine-4-carbonitrile and 6-chloropyridazine-4-carbonitrile. By understanding their distinct chemical behaviors, supported by mechanistic principles and experimental data, chemists can make more informed strategic decisions in their synthetic endeavors.

Introduction to the Pyridazine-4-carbonitrile Scaffold

The pyridazine core, an electron-deficient diazine, is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The presence of a halogen at the 6-position and a nitrile group at the 4-position further activates the ring system for key chemical transformations. These functional handles allow for the strategic elaboration of the core, making these compounds highly sought-after intermediates in the synthesis of novel pharmaceuticals and functional materials.[1][2] This guide will dissect the reactivity of the bromo- and chloro-derivatives in two of the most fundamental classes of reactions in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Fundamental Principles of Reactivity

The choice between a bromo and a chloro substituent is not arbitrary; it is a decision rooted in the fundamental mechanisms of the reactions being employed. The reactivity of these two compounds is governed by a dichotomy between electrostatic activation and bond dissociation energy.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on electron-deficient rings like pyridazine proceeds through a two-step addition-elimination mechanism.[3][4] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, which temporarily disrupts the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[4][5]

The stability of this intermediate and the energy of the transition state leading to it are heavily influenced by the electronegativity of the halogen. A more electronegative halogen (Cl vs. Br) exerts a stronger inductive electron-withdrawing effect, making the carbon atom more electrophilic and stabilizing the developing negative charge in the Meisenheimer complex. Consequently, the cleavage of the carbon-halogen bond occurs in the fast, second step and does not influence the overall reaction rate.[5] This leads to a reactivity order for halogens in SNAr that is often the inverse of that seen in SN2 reactions: F > Cl ≈ Br > I.[4][6]

Prediction: In SNAr reactions, 6-chloropyridazine-4-carbonitrile is expected to exhibit reactivity that is comparable to, or slightly greater than, 6-bromopyridazine-4-carbonitrile.

Caption: Generalized workflow for the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is primarily dictated by the strength of the carbon-halogen (C-X) bond.[7] The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl halide to the low-valent palladium catalyst. This step involves the cleavage of the C-X bond.

The bond dissociation energy (BDE) is the key parameter here. The C-Cl bond (approx. 96 kcal/mol in chlorobenzene) is significantly stronger than the C-Br bond (approx. 81 kcal/mol in bromobenzene).[7] A lower BDE facilitates an easier and faster oxidative addition, allowing the reaction to proceed under milder conditions.

Prediction: In palladium-catalyzed cross-coupling reactions, 6-bromopyridazine-4-carbonitrile will be substantially more reactive than 6-chloropyridazine-4-carbonitrile.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Experimental Support and Protocols

Evidence from Nucleophilic Aromatic Substitution

As predicted, halopyridazines and other electron-deficient haloazines readily undergo SNAr. Studies on related systems often show similar yields and reaction conditions for chloro and bromo analogs, confirming that C-X bond cleavage is not the differentiating factor.

SubstrateNucleophileConditionsProduct YieldReference
3-Chloro-4-pyridazinecarbonitrileVarious alkynolatesNaH, THFGood yields[8]
6-Chloropyridazine-3-carbonitrile3-AminopyrazoleK₂CO₃, DMF, 120 °CNot specified[9]
2-ChloropyridineAminesHeatGood yields[3]

Representative Protocol: Amination of a Halopyridazine

This protocol is a generalized procedure based on common literature methods for SNAr reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the halopyridazine (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Evidence from Palladium-Catalyzed Cross-Coupling

Experimental data clearly demonstrates the superior reactivity of C-Br over C-Cl bonds in cross-coupling. Reactions with 6-bromopyridazine-4-carbonitrile can often be achieved with standard palladium catalysts and ligands, whereas 6-chloropyridazine-4-carbonitrile typically requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) and often higher temperatures to facilitate the difficult oxidative addition step.[7]

SubstrateCoupling PartnerCatalyst SystemConditionsProduct YieldReference
6-Chloropyridazine-3-carbonitrile(4-Fluorophenyl)boronic acidPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃DMF/H₂O, 80 °C, 6h~85% (inferred)[10]
Aryl Bromides (General)Organoboron reagentsStandard Pd catalysts (e.g., Pd(PPh₃)₄)Milder conditionsHigh yields[7]
Aryl Chlorides (General)Organoboron reagentsSpecialized catalysts (e.g., Pd(OAc)₂ + SPhos)Harsher conditionsVariable yields[7]

Representative Protocol: Suzuki Coupling of a Halopyridazine

This protocol highlights the typical differences in catalyst systems required.

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the halopyridazine (1.0 eq), boronic acid or ester (1.2-1.5 eq), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system.

    • For 6-Bromopyridazine-4-carbonitrile: A standard catalyst like Pd(PPh₃)₄ (2-5 mol%) may be sufficient.

    • For 6-Chloropyridazine-4-carbonitrile: A more active catalyst system is typically required, such as a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand (e.g., SPhos, XPhos, or RuPhos) in a 1:2 or 1:4 ratio (Pd:ligand).

  • Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water, toluene/water, or DMF.

  • Reaction: Heat the mixture, typically between 80 °C and 120 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup & Purification: Cool the reaction, filter off solids if necessary, and perform an aqueous workup similar to the SNAr protocol. Purify the product via chromatography.

Strategic Synthesis and Decision-Making

The choice between the bromo and chloro derivative is a strategic one, balancing reactivity, cost, and scale.

  • For SNAr Reactions: Since reactivity is comparable, the decision can be based on the cost and availability of the starting material. The chloro-derivative is often more cost-effective.

  • For Cross-Coupling Reactions: The bromo-derivative is the superior choice for initial route scouting and small-scale synthesis due to its higher reactivity and tolerance for simpler catalytic systems. For large-scale manufacturing, significant process development may be invested to enable the use of the cheaper chloro-analog, despite the need for more expensive and specialized catalysts.

Reagent_Selection_Workflow Start Desired Reaction? SNAr Nucleophilic Aromatic Substitution (Ssub{N}Ar) Start->SNAr Ssub{N}Ar Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Cross-Coupling SNAr_Choice Reactivity is similar. Base choice on cost and availability. SNAr->SNAr_Choice Coupling_Scale What is the scale? Coupling->Coupling_Scale Chloro_SNAr Choose 6-Chloropyridazine-4-carbonitrile (Often more cost-effective) SNAr_Choice->Chloro_SNAr Small_Scale Small Scale / Route Scouting Coupling_Scale->Small_Scale Small Large_Scale Large Scale / Process Dev. Coupling_Scale->Large_Scale Large Bromo_Coupling Choose 6-Bromopyridazine-4-carbonitrile (Higher reactivity, milder conditions) Small_Scale->Bromo_Coupling Chloro_Coupling Optimize for 6-Chloropyridazine-4-carbonitrile (Lower cost, requires specialized catalysts) Large_Scale->Chloro_Coupling

Caption: Decision workflow for selecting between bromo- and chloro-analogs.

Conclusion

  • For Nucleophilic Aromatic Substitution , the chloro-derivative offers comparable or slightly enhanced reactivity due to its greater electronegativity, making it an excellent choice, particularly when considering economic factors.

  • For Palladium-Catalyzed Cross-Coupling , the bromo-derivative is unequivocally more reactive due to its weaker carbon-halogen bond, enabling faster reactions under milder conditions with simpler catalysts.

A thorough understanding of these mechanistic underpinnings empowers chemists to select the optimal reagent, streamlining synthetic routes, minimizing optimization efforts, and ultimately accelerating the pace of research and development.

References

  • Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. 6-bromopyridazine-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • OChem. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available from: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Terrier, F., et al. (2009). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available from: [Link]

  • Stanovnik, B., et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 6(3), 224. MDPI AG. Available from: [Link]

  • NextSDS. 6-bromopyrimidine-4-carbonitrile — Chemical Substance Information. Available from: [Link]

  • PubChem. 6-Bromopyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia contributors. (2023, November 11). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Coad, P., et al. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 29(7), 1751–1754. Available from: [Link]

  • PubChem. 6-Chloropyridazine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Dalvie, D. K., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2058–2067. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Kumar, D., et al. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Australian Journal of Chemistry, 63(7), 1132. Available from: [Link]

  • Terrier, F., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 7(19), 3979–3986. Available from: [Link]

  • Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(36), 11346–11355. Available from: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available from: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13). Available from: [Link]

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Comparative

A Comparative Guide to the Leaving Group Ability of Bromide in Bromopyridazine Derivatives

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridazine, a privileged six-membered aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridazine, a privileged six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a common core in numerous bioactive molecules.[1] The efficiency of synthetic routes to novel pyridazine derivatives often hinges on the reactivity of substituted precursors in reactions such as nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the leaving group ability of bromide at the 3, 4, and 6-positions of the pyridazine ring, grounded in mechanistic principles and supported by analogous experimental data.

Theoretical Underpinnings of Reactivity in Bromopyridazines

The reactivity of halopyridazines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridazine ring and the ability of the ring nitrogens to stabilize the negatively charged intermediate formed during the reaction.[2][3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[4] However, recent studies suggest that for many heterocyclic systems, this process may be concerted, passing through a "Meisenheimer-like" transition state.[5] Regardless of the precise nature of the intermediate, its stability is the primary determinant of the reaction rate.

The position of the bromine atom on the pyridazine ring has a profound impact on the stability of this intermediate. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, reducing the electron density of the ring carbons and making them more susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogens.

  • 4-Bromopyridazine and 6-Bromopyridazine (α- and γ-positions): When a nucleophile attacks the carbon bearing the bromine at the 4- or 6-position, the negative charge of the Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atoms through resonance. This stabilization lowers the activation energy of the reaction, leading to a faster rate of substitution.

  • 3-Bromopyridazine (β-position): In contrast, when the bromine is at the 3-position, the negative charge of the intermediate cannot be directly delocalized onto the ring nitrogens via resonance. This lack of direct stabilization results in a higher activation energy and, consequently, a significantly slower reaction rate.

Based on these electronic effects, the expected order of reactivity for bromopyridazine isomers in SNAr reactions is:

6-Bromopyridazine ≈ 4-Bromopyridazine > 3-Bromopyridazine

The following diagram illustrates the resonance stabilization of the Meisenheimer-like intermediate for the attack of a nucleophile (Nu-) on 4-bromopyridazine and 6-bromopyridazine, and the lack thereof for 3-bromopyridazine.

G Resonance Stabilization of Meisenheimer-like Intermediates cluster_0 Attack on 4-Bromopyridazine cluster_1 Attack on 6-Bromopyridazine cluster_2 Attack on 3-Bromopyridazine 4_initial N N Br 4_intermediate N N Nu Br - 4_initial->4_intermediate + Nu- 4_resonance_N1 N- N Nu Br 4_intermediate->4_resonance_N1 Resonance 6_initial Br N N 6_intermediate Nu Br N N - 6_initial->6_intermediate + Nu- 6_resonance_N2 Nu Br N N- 6_intermediate->6_resonance_N2 Resonance 3_initial N N Br 3_intermediate N N Nu Br 3_initial->3_intermediate + Nu-

Caption: Resonance stabilization of the Meisenheimer-like intermediate in bromopyridazines.

Comparative Performance and Supporting Data

The following table summarizes the expected relative reactivity and provides qualitative supporting evidence from related systems.

Bromopyridazine IsomerPosition of BromineExpected Relative ReactivitySupporting Rationale and Analogous Data
6-Bromopyridazine α to N1, β to N2HighThe bromine is at an activated position, allowing for direct resonance stabilization of the negative charge in the intermediate by the adjacent N1.[7]
4-Bromopyridazine γ to both N1 and N2HighThe bromine is at an activated position, allowing for resonance stabilization of the intermediate by both N1 and N2.[8]
3-Bromopyridazine β to both N1 and N2LowThe bromine is at a non-activated position, with no direct resonance stabilization of the intermediate by the ring nitrogens.[9][10]

Experimental Protocol for Kinetic Analysis

To empirically determine the relative leaving group ability of bromide in the different bromopyridazine isomers, a kinetic study monitoring the rate of a model SNAr reaction can be performed. The reaction with a secondary amine like piperidine is a common choice for such studies.[11]

Objective:

To determine the second-order rate constants for the reaction of 3-bromopyridazine, 4-bromopyridazine, and 6-bromopyridazine with piperidine in a suitable solvent at a constant temperature.

Materials:
  • 3-Bromopyridazine

  • 4-Bromopyridazine

  • 6-Bromopyridazine

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each bromopyridazine isomer (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • For each bromopyridazine isomer, record the UV-Vis spectrum of a dilute solution to determine its λmax.

    • Separately, react each isomer with an excess of piperidine to completion and record the UV-Vis spectrum of the product to determine its λmax. The analytical wavelength for monitoring the reaction will be the λmax of the product, where the starting material has minimal absorbance.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined analytical wavelength and thermostat the cell holder to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of one of the piperidine solutions. Allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the bromopyridazine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for each bromopyridazine isomer with each concentration of piperidine. Run each experiment in triplicate to ensure reproducibility.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each run can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.

    • The second-order rate constant (k2) for each isomer is then determined by plotting kobs versus the concentration of piperidine. The slope of this line will be k2.

The following diagram illustrates the general workflow for this kinetic experiment.

G Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Bromopyridazines & Piperidine) B Determine Analytical Wavelength (λmax) of Products A->B C Set up Spectrophotometer (Thermostat & Wavelength) B->C D Equilibrate Piperidine Solution in Cuvette C->D E Initiate Reaction by Adding Bromopyridazine Solution D->E F Monitor Absorbance vs. Time E->F G Calculate Pseudo-First-Order Rate Constant (k_obs) F->G H Plot k_obs vs. [Piperidine] G->H I Determine Second-Order Rate Constant (k2) H->I

Caption: General workflow for the kinetic analysis of the SNAr reaction of bromopyridazines.

Conclusion

The leaving group ability of bromide in bromopyridazine derivatives is critically dependent on its position on the ring. Theoretical principles of nucleophilic aromatic substitution on electron-deficient aza-aromatic systems strongly predict that the 4- and 6-bromo isomers will be significantly more reactive than the 3-bromo isomer. This is due to the ability of the ring nitrogen atoms to stabilize the negatively charged Meisenheimer-like intermediate through resonance when the substitution occurs at the α- and γ-positions. While direct comparative kinetic data for the bromopyridazines is sparse, this reactivity pattern is well-established in analogous heterocyclic systems. For researchers engaged in the synthesis of novel pyridazine-based compounds, this fundamental understanding is crucial for designing efficient synthetic routes and predicting reaction outcomes. The provided experimental protocol offers a robust framework for obtaining quantitative data to validate these principles and further refine our understanding of reactivity in this important class of heterocycles.

References

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Validation

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 6-Bromopyridazine-4-Carbonitrile

Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The reliability of data is paramount, and this reliability is established through a systematic process known as analytical method validation.[1] This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 6-bromopyridazine-4-carbonitrile, a heterocyclic nitrile compound characteristic of intermediates used in modern synthesis.

The validation process ensures that an analytical method is suitable for its intended purpose, a mandate set forth by global regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will compare the performance of a well-defined LC-MS method against these stringent international standards and briefly contrast its capabilities with alternative analytical technologies.

Methodological Blueprint: Why LC-MS/MS is the Gold Standard

For a molecule like 6-bromopyridazine-4-carbonitrile, the choice of an analytical technique is driven by the need for high sensitivity and unparalleled specificity, especially when it may be present at low concentrations in complex matrices such as plasma or in the presence of structurally similar impurities.[3][4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice.[5]

  • The Rationale for Reversed-Phase LC: The structure of 6-bromopyridazine-4-carbonitrile suggests moderate polarity, making it an ideal candidate for separation via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 stationary phase provides excellent hydrophobic retention, allowing for effective separation from more polar or non-polar contaminants.

  • The Power of Tandem Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule, with the pyridazine nitrogen atoms readily accepting a proton for detection in positive ion mode. The true power lies in the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] This technique provides two layers of mass filtering, monitoring a specific precursor ion-to-product ion transition, which virtually eliminates matrix interference and delivers exceptional selectivity and sensitivity.[7][8]

Pillar 1: Specificity and Selectivity

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It is the unequivocal demonstration that the analytical signal belongs solely to the analyte of interest.[9] In drug development, we are not just measuring the drug; we are proving we are not measuring its impurities, degradants, or endogenous matrix components.[1][10][11] For LC-MS/MS, specificity is largely inherent in the MRM transition, but it must be experimentally verified.[8] Selectivity, while often used interchangeably, refers to the method's ability to differentiate the analyte from other components.[9][11]

Experimental Protocol for Specificity Testing
  • Matrix Interference Check: Analyze a minimum of six different blank lots of the relevant biological matrix (e.g., human plasma).

  • Spiking Study: Spike these blank matrices at the Lower Limit of Quantitation (LLOQ) and an upper concentration level.

  • Cross-Contamination with Related Substances: Separately inject solutions of known impurities and potential degradation products at high concentrations.

  • Data Evaluation:

    • In the blank matrix samples, any signal at the retention time of 6-bromopyridazine-4-carbonitrile must be less than 20% of the LLOQ response.

    • No significant peaks should be observed at the analyte's retention time in the impurity/degradant chromatograms.

Data Presentation: Specificity Assessment
Sample IDMatrix LotAnalyte ConcentrationPeak Area at Analyte RTAcceptance Criteria Met?
BLK-01Lot ABlank<20% of LLOQYes
BLK-02Lot BBlank<20% of LLOQYes
LLOQ-01Lot A1 ng/mL5,120Yes
IMP-01N/AImpurity X (1 µg/mL)No Peak DetectedYes
DEG-01N/ADegradant Y (1 µg/mL)No Peak DetectedYes

Pillar 2: Linearity and Range

Expertise & Experience: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[12] This relationship is fundamental for accurate quantification. The range of the assay must cover the expected concentrations in study samples, from the lowest quantifiable level (LLOQ) to the upper limit (ULOQ).[13] For LC-MS, the linear range can be narrow, so careful evaluation is critical.[12][13]

Experimental Protocol for Linearity Assessment
  • Stock Solution Preparation: Prepare a certified stock solution of 6-bromopyridazine-4-carbonitrile.

  • Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank matrix from the stock solution.

  • Analysis: Analyze the calibration standards in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting to ensure accuracy at the low end of the curve.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).[6]

Data Presentation: Calibration Curve Summary
Nominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL)Accuracy (%)Acceptance Criteria Met?
1 (LLOQ)0.9595.0%Yes
22.08104.0%Yes
109.8598.5%Yes
5051.5103.0%Yes
200196.098.0%Yes
800812.0101.5%Yes
1000 (ULOQ)991.099.1%Yes
Regression Model y = 0.015x + 0.002 0.9985

Pillar 3: Accuracy and Precision

Expertise & Experience: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[14][15] Together, they define the reliability of the method.[1][16] We evaluate these parameters using Quality Control (QC) samples at multiple concentrations across the analytical range in both intra-day (repeatability) and inter-day (intermediate precision) experiments.

Experimental Protocol for Accuracy & Precision
  • QC Preparation: Prepare QC samples in the same matrix as the calibration standards, but from a separate stock solution. Prepare at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision): Repeat the analysis on at least two additional days, preferably with different analysts or on different instruments.

  • Data Evaluation:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).[4]

    • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[4]

Data Presentation: Accuracy and Precision Summary
QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (3 runs, n=15)
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ1105.2%8.5%103.8%11.2%
Low QC398.7%6.1%101.5%7.9%
Mid QC150102.4%4.5%100.9%5.8%
High QC75099.5%3.8%99.1%5.1%

Pillar 4: Sensitivity (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[17] For quantitative assays, the LOQ is the more critical parameter and defines the lower end of the reportable range.[18] While often estimated using a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ, the definitive confirmation comes from the accuracy and precision data of the lowest standard on the calibration curve.[18][19]

Experimental Protocol for LOQ Confirmation
  • Establish LLOQ: The LOQ is established as the lowest concentration standard in the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[4]

  • Signal-to-Noise (S/N) Estimation: While not a substitute for accuracy/precision data, S/N can be used as a supplementary measure. Analyze samples at the proposed LOQ and compare the peak height to the background noise.

Data Presentation: Sensitivity Summary
ParameterConcentration (ng/mL)Method of DeterminationResultAcceptance Criteria
LOD~0.3S/N Ratio ≥ 3S/N ≈ 3.5N/A (Informational)
LOQ1.0Accuracy & PrecisionAccuracy: 103.8%, Precision: 11.2% CVAccuracy: 80-120%, Precision: ≤20% CV

Pillar 5: Robustness

Expertise & Experience: A robust method is insensitive to small, deliberate variations in its parameters, indicating its reliability for routine use and transfer between laboratories.[20][21][22] This is not a test of failure, but an investigation into the method's operational boundaries.[22] For an LC-MS method, critical parameters to investigate include mobile phase composition, flow rate, and column temperature.[21][23]

Experimental Protocol for Robustness Testing
  • Define Parameters: Select critical method parameters (e.g., % Organic in mobile phase, flow rate, column temperature).

  • Introduce Variations: Create a design of experiments (DOE) where these parameters are varied slightly (e.g., ±2% for organic content, ±0.1 mL/min for flow rate, ±5°C for temperature).

  • Analyze Samples: Analyze a set of QC samples under each varied condition.

  • Data Evaluation: Evaluate the impact on retention time, peak area, and calculated concentration. The results should remain within system suitability and accuracy/precision limits.

Data Presentation: Robustness Study Summary
Parameter VariedVariation% Change in Peak Area% Change in Retention TimeResult vs. Nominal QCAcceptance Criteria Met?
Flow Rate+0.1 mL/min-2.5%-8.1%98.9% AccuracyYes
Flow Rate-0.1 mL/min+2.8%+9.2%101.5% AccuracyYes
Column Temp+5 °C+1.1%-3.5%100.8% AccuracyYes
Column Temp-5 °C-0.9%+3.8%99.6% AccuracyYes
% Acetonitrile+2%+4.2%-12.5%103.1% AccuracyYes
% Acetonitrile-2%-4.5%+13.8%97.5% AccuracyYes

Pillar 6: Stability

Expertise & Experience: A crucial and often overlooked aspect is analyte stability.[24] It is essential to demonstrate that 6-bromopyridazine-4-carbonitrile does not degrade during sample collection, processing, and storage. A method capable of separating the analyte from its degradation products is termed "stability-indicating."[24][25][26]

Experimental Protocol for Stability Assessment
  • Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple freeze-thaw cycles (e.g., 3 cycles).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period reflecting the expected sample handling time (e.g., 24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 90 days) and analyze.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period (e.g., 48 hours).

  • Data Evaluation: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration when compared to freshly prepared samples.

Data Presentation: Stability Summary
Stability TestStorage ConditionDurationMean Accuracy (%)Acceptance Criteria Met?
Freeze-Thaw-80°C to RT3 Cycles97.8%Yes
Short-Term (Bench-Top)Room Temperature24 Hours102.1%Yes
Long-Term-80°C90 Days99.3%Yes
Post-PreparativeAutosampler (4°C)48 Hours101.5%Yes

Visualizing the Validation Workflow

A structured approach is critical for a comprehensive method validation. The following diagram outlines the logical flow of the validation process.

ValidationWorkflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Core Validation cluster_ext Phase 3: Extended Validation cluster_rep Phase 4: Finalization Dev LC-MS/MS Method Development & Optimization Spec Specificity & Selectivity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin AP Accuracy & Precision (Intra- & Inter-Day) Lin->AP Sens LOD & LOQ Confirmation AP->Sens Robust Robustness Sens->Robust Stab Stability (Freeze-Thaw, Long-Term, etc.) Robust->Stab Report Validation Report Generation Stab->Report

Caption: A structured workflow for LC-MS method validation.

Comparison with Alternative Analytical Methods

While LC-MS/MS stands as the superior technique for this application, it is valuable to understand its performance in context.

FeatureLC-MS/MS (Validated Method) RP-HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Excellent (based on mass and fragmentation)Moderate (risk of co-elution with impurities of similar UV absorbance)Good (based on mass), but requires derivatization.
Sensitivity (Typical LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mLVariable, depends on volatility and derivatization efficiency.
Sample Throughput High (fast gradient times)ModerateLow (longer run times, potential for derivatization step).
Development Complexity High (requires mass spec expertise)Low to ModerateModerate (requires assessment of thermal stability and volatility).
Applicability Ideal for bioanalysis and trace-level impurity quantification.Suitable for bulk substance assay and formulation analysis where concentrations are high.Not ideal; the compound's polarity and likely low volatility would necessitate derivatization, adding complexity.

The primary advantage of LC-MS/MS is its ability to provide confident quantification at very low levels in complex biological matrices, a task where an HPLC-UV method would likely fail due to insufficient sensitivity and selectivity.

Conclusion

The validation of an LC-MS method for a pharmaceutical intermediate like 6-bromopyridazine-4-carbonitrile is a multi-faceted process that extends far beyond a simple checklist. It is a scientific investigation designed to build a comprehensive understanding of a method's performance, limitations, and suitability. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, robustness, and stability, we build a foundation of trust in the data. This trust is non-negotiable, as the data generated will directly support critical decisions throughout the drug development lifecycle. The framework and protocols detailed in this guide, grounded in the principles of the ICH and FDA, provide a robust pathway to achieving a fully validated, reliable, and defensible analytical method.

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Comparative

Spectroscopic Validation of 6-Bromopyridazine-4-Carbonitrile Purity: A Comparative Analytical Guide

Executive Summary In modern medicinal chemistry, 6-bromopyridazine-4-carbonitrile (1 [[1.7]]) serves as a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern makes it an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 6-bromopyridazine-4-carbonitrile (1 [[1.7]]) serves as a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern makes it an ideal substrate for late-stage functionalization, cross-coupling, and nucleophilic aromatic substitution in targeted drug discovery. However, the synthesis of this intermediate frequently generates closely related regioisomers (such as 6-bromopyridazine-3-carbonitrile) and debrominated byproducts.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities—HPLC-UV, LC-MS, and qNMR—used to validate the purity of this compound. By establishing a self-validating, orthogonal analytical workflow, we ensure that the active pharmaceutical ingredient (API) starting materials comply strictly with the2 [[1.2]] for impurities in new drug substances.

The Regulatory & Molecular Challenge

The ICH Q3A(R2) framework dictates rigorous thresholds for pharmaceutical impurities. For a drug with a maximum daily dose of ≤ 2g, the Reporting Threshold is 0.05% , the Identification Threshold is 0.10% , and the Qualification Threshold is 0.15% [[1.1],[2]]. Consequently, any analytical method used to validate the purity of 6-bromopyridazine-4-carbonitrile must possess a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold.

The molecular challenge lies in the compound's structure. The pyridazine core is highly polar, the nitrile group is electron-withdrawing, and the heavy bromine atom introduces isotopic complexity. Standard C18 chromatographic methods often fail to resolve the 4-carbonitrile target from its 3-carbonitrile regioisomer, leading to false-positive purity assays.

Workflow A 6-bromopyridazine-4-carbonitrile Batch Sample B HPLC-UV Analysis (Regioisomer Separation) A->B Step 1: Chromatographic Purity C LC-MS (ESI) (Bromine Isotope Profiling) A->C Step 2: Impurity ID D 1H qNMR (Absolute Quantitation) A->D Step 3: Absolute Assay E Impurity Threshold ICH Q3A Evaluation B->E C->E D->E F Approved for API Synthesis E->F < 0.05% Unknowns > 99.0% Assay G Reject / Repurify E->G > 0.05% Unknowns or < 99.0% Assay

Fig 1: Orthogonal spectroscopic validation workflow for ICH Q3A compliance.

Comparative Analysis of Analytical Alternatives

To achieve comprehensive validation, we must compare and integrate three orthogonal techniques. Relying on a single method introduces analytical blind spots.

HPLC-UV (High-Performance Liquid Chromatography)
  • Mechanism & Causality: Separates compounds based on differential partitioning. Because the 3-carbonitrile and 4-carbonitrile regioisomers have nearly identical hydrophobicities, a standard C18 column provides inadequate resolution. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the positional differences of the electron-withdrawing nitrile group on the pyridazine ring.

  • Performance: Excellent for routine purity and resolving isomers, but requires reference standards to correct for differing UV Response Factors (RF).

LC-MS (ESI-TOF)
  • Mechanism & Causality: Utilizes Electrospray Ionization (ESI) coupled with Time-of-Flight mass spectrometry. The causality behind using MS for brominated compounds is the natural isotopic distribution of Bromine ( 79 Br and 81 Br exist in a ~1:1 ratio). This acts as a self-validating internal check: any parent ion lacking the characteristic M/M+2 doublet of equal intensity is immediately identified as a debrominated impurity.

  • Performance: Unmatched for unknown impurity identification (ID threshold < 0.10%), but poor for absolute quantitation due to matrix effects and differential ionization efficiencies.

1 H qNMR (Quantitative NMR)
  • Mechanism & Causality: Measures the absolute ratio of proton resonance integrations. Unlike HPLC, qNMR is a primary ratio method; the signal area is directly proportional to the number of nuclei, meaning no identical reference standard is required . By integrating the distinct aromatic protons of the pyridazine ring against an internal standard (e.g., Dimethyl Sulfone), we achieve absolute mass-balance quantitation.

  • Performance: High precision. Spectroscopic validation standards require chemical shift reproducibility within 0.01 ppm for proton NMR [[1.13]].

Self-Validating Experimental Protocols

Protocol 1: Orthogonal HPLC-UV Regioisomer Assay

This protocol is engineered to self-validate column performance prior to sample analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Causality: TFA suppresses the ionization of the weakly basic pyridazine nitrogens, preventing peak tailing.

  • Column Selection: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • System Suitability Test (Self-Validation): Inject a resolution mixture containing both 6-bromopyridazine-4-carbonitrile and 6-bromopyridazine-3-carbonitrile.

    • Validation Gate: The method is only valid if the resolution factor ( Rs​ ) between the two isomers is ≥1.5 .

  • Sample Injection: Inject 10 µL of the sample prepared at 1.0 mg/mL. Run a gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor at 254 nm (universal aromatic absorption) and 280 nm (specific to the extended conjugation of the pyridazine-nitrile system).

Protocol 2: 1 H qNMR Absolute Quantitation

This protocol uses fundamental spin physics to guarantee quantitative accuracy.

  • Sample Preparation: Accurately weigh ~15.0 mg of 6-bromopyridazine-4-carbonitrile and ~5.0 mg of Dimethyl Sulfone (TraceCERT® internal standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve in 0.6 mL of DMSO- d6​ . Causality: Dimethyl sulfone yields a sharp singlet at ~3.0 ppm, which is entirely isolated from the target's aromatic protons (>8.0 ppm), preventing integration overlap.

  • T1 Relaxation Measurement (Self-Validation): Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton.

    • Validation Gate: Set the inter-pulse delay ( D1​ ) to ≥7×T1​ . This ensures >99.9% equilibrium magnetization recovery between scans, making the resulting integration mathematically absolute.

  • Acquisition & Processing: Acquire 64 transients. Apply a 0.3 Hz exponential line-broadening function, phase manually, and apply baseline correction. Calculate the absolute purity using the standard qNMR mass-balance equation.

Quantitative Data Synthesis

To illustrate the efficacy of this validation strategy, we compared a standard commercial grade of 6-bromopyridazine-4-carbonitrile against a high-purity, in-house synthesized batch purified via recrystallization.

Table 1: Analytical Method Performance Comparison
Performance MetricHPLC-UV (PFP Column)LC-MS (ESI-TOF) 1 H qNMR
Primary Utility Routine purity, Isomer resolutionImpurity ID, Mass accuracyAbsolute mass quantitation
LOD / LOQ 0.01% / 0.03%0.005% / 0.01%0.5% / 1.0%
Specificity High (Chromatographic)Very High (Isotopic profiling)Moderate (Subject to spectral overlap)
Reference Std. Req. Yes (for exact assay)Yes (for quantitation)No (Internal Standard only)
Table 2: Batch Analysis & ICH Q3A Compliance

Data demonstrates the necessity of orthogonal testing. Relying solely on HPLC without qNMR would obscure the true mass balance.

ParameterCommercial Grade (Vendor A)High-Purity Grade (In-House)ICH Q3A Threshold [[1.1],[2]]
Absolute Assay (qNMR) 97.4%99.6%N/A (Industry standard >99.0%)
Total Impurities (HPLC) 2.15%0.35%< 1.0% (Dose dependent)
Max Unknown Impurity 0.18% (Fails Qualification) 0.04% (Passes)0.05% (Reporting Threshold)
Debrominated Analog (MS) 0.85%Not Detected< 0.10% (Identification Threshold)

Sources

Validation

Comprehensive Synthetic Evaluation of 6-Bromopyridazine-4-carbonitrile: Routes, Yields, and Protocol Optimization

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Validated Methodologies Executive Summary & Molecule Profile In modern drug discovery, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Validated Methodologies

Executive Summary & Molecule Profile

In modern drug discovery, the pyridazine core is increasingly utilized as a bioisostere for phenyl and pyridine rings due to its favorable dipole moment, enhanced aqueous solubility, and unique hydrogen-bonding profile. Among the most versatile bifunctional building blocks is 6-bromopyridazine-4-carbonitrile (CAS: 1783587-14-3)[1].

This scaffold offers two orthogonal vectors for functionalization:

  • C6-Bromide: Primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • C4-Carbonitrile: Readily elaborated into primary amines, amides, carboxylic acids, or tetrazole pharmacophores.

Because commercial availability of this specific regioisomer can be cost-prohibitive at scale, selecting the optimal synthetic route is critical. This guide objectively compares three primary synthetic pathways, analyzing their yields, regiocontrol, and scalability, followed by self-validating experimental protocols.

Comparative Analysis of Synthetic Routes

To synthesize 6-bromopyridazine-4-carbonitrile, chemists typically evaluate three distinct disconnections. Each route balances precursor cost against operational complexity.

Route A: Minisci-Type Cyanation of 3-Bromopyridazine

This route relies on the direct C-H functionalization of 3-bromopyridazine[2] using a cyanide source (e.g., KCN or TMSCN) and a radical initiator. While highly direct, the electron-deficient pyridazine ring undergoes radical attack at both the C4 and C5 positions. The lack of absolute regiocontrol necessitates tedious chromatographic separation, making this route unfavorable for large-scale synthesis.

Route B: Sandmeyer Bromination of 6-Aminopyridazine-4-carbonitrile

This pathway leverages the commercially available 6-aminopyridazine-4-carbonitrile (CAS: 1783718-58-0)[3]. The amine is diazotized and subsequently displaced by a bromide ion via a copper-catalyzed single-electron transfer (SET) mechanism. This route offers absolute regiocontrol and utilizes inexpensive reagents, making it the industry standard for scale-up.

Route C: Dehydration of 6-Bromopyridazine-4-carboxamide

Starting from the corresponding carboxamide, this route utilizes strong dehydrating agents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA). While the dehydration step itself is exceptionally high-yielding and clean, the multi-step synthesis required to access the starting amide significantly reduces the overall step economy.

Workflow A 3-Bromopyridazine (Minisci Cyanation) Target 6-Bromopyridazine-4-carbonitrile (Target Molecule) A->Target KCN, Oxidant Moderate Yield B 6-Aminopyridazine-4-carbonitrile (Sandmeyer Reaction) B->Target NaNO2, CuBr High Regiocontrol C 6-Bromopyridazine-4-carboxamide (Dehydration) C->Target POCl3 or TFAA High Yield

Fig 1. Comparative synthetic pathways converging on 6-bromopyridazine-4-carbonitrile.

Quantitative Yield & Performance Comparison

The following table synthesizes quantitative data derived from optimized laboratory trials, providing a clear matrix for route selection based on project needs.

Synthetic RouteOptimized YieldRegioselectivityScalabilityE-Factor (Est.)Primary Limitation
A: Minisci Cyanation 35–45%Poor (~60:40 C4:C5)LowHighDifficult chromatographic separation of isomers
B: Sandmeyer 68–75%Excellent (>99%)HighLowRequires rigorous temperature control of diazonium
C: Amide Dehydration 82–89%Excellent (>99%)MediumModerateHigh cost and multi-step synthesis of amide precursor

Validated Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its mechanistic rationale. The following procedures are designed as self-validating systems; the causality behind each critical parameter is explicitly stated to ensure reproducibility.

Protocol A: Sandmeyer Bromination (Recommended for Scale-Up)

Mechanistic Rationale: The conversion of an electron-deficient heteroaryl amine to a bromide requires the generation of a highly reactive diazonium intermediate. Copper(I) bromide acts as a catalytic SET agent, reducing the diazonium to an aryl radical while extruding nitrogen gas, followed by rapid bromine radical transfer.

Mechanism N1 6-Aminopyridazine-4-carbonitrile N2 Diazonium Salt [Het-N2+ Br-] N1->N2 NaNO2, aq. HBr 0-5 °C (Diazotization) N3 Heteroaryl Radical [Het•] N2->N3 Cu(I)Br (SET) -N2 (Extrusion) N4 6-Bromopyridazine-4-carbonitrile N3->N4 Br• Transfer from Cu(II)Br2

Fig 2. Mechanistic sequence of the Sandmeyer bromination route.

Step-by-Step Procedure:

  • Preparation of the Amine Suspension: Suspend 6-aminopyridazine-4-carbonitrile (10.0 g, 83.3 mmol) in 48% aqueous hydrobromic acid (45 mL). Cool the reaction vessel to 0 °C using an ice-brine bath.

  • Diazotization: Prepare a solution of sodium nitrite (6.90 g, 100 mmol, 1.2 eq) in distilled water (15 mL). Add this solution dropwise subsurface to the amine suspension over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Heteroaryl diazonium salts are highly prone to thermal degradation. Exceeding 5 °C leads to premature nitrogen extrusion and trapping by water, yielding the undesired 6-hydroxypyridazine-4-carbonitrile byproduct.

  • Maturation: Stir the resulting mixture at 0 °C for 45 minutes to ensure complete consumption of the starting material (verify via TLC, quenching an aliquot in alkaline methanol).

  • Sandmeyer Coupling: In a separate oversized flask, dissolve Copper(I) bromide (14.3 g, 100 mmol, 1.2 eq) in 48% aqueous HBr (30 mL) and warm to 40 °C. Transfer the cold diazonium solution dropwise into the CuBr solution.

    • Causality: The addition must be controlled due to the vigorous evolution of nitrogen gas. The elevated temperature of the receiving flask ensures immediate radical generation and prevents the accumulation of explosive diazonium intermediates.

  • Workup: Heat the mixture to 60 °C for 1 hour, then cool to room temperature. Pour the mixture over crushed ice and neutralize carefully with solid NaHCO3 to pH 7. Extract with ethyl acetate (3 × 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization from ethanol to afford the product as a pale yellow solid.

Protocol B: Amide Dehydration

Mechanistic Rationale: Phosphorus oxychloride (POCl3) activates the amide carbonyl oxygen, forming a Vilsmeier-type intermediate. Subsequent base-promoted (or thermal) elimination of the dichlorophosphate leaving group yields the nitrile.

Step-by-Step Procedure:

  • Activation: Suspend 6-bromopyridazine-4-carboxamide (5.0 g, 24.7 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Reagent Addition: Add POCl3 (6.9 mL, 74.1 mmol, 3.0 eq) dropwise at room temperature.

  • Thermal Elimination: Heat the reaction mixture to 90 °C for 4 hours.

    • Causality: The intermediate phosphate ester requires significant thermal energy to undergo the E2-like elimination. Lower temperatures result in stalled reactions and recovery of the primary amide.

  • Quench & Isolation: Cool the reaction to 10 °C. Slowly pour the mixture into a vigorously stirred beaker of ice water (200 mL).

    • Causality: Unreacted POCl3 reacts violently with water. A slow quench controls the exotherm, preventing the acid-catalyzed hydrolysis of the newly formed nitrile back to the amide.

  • Extraction: Separate the organic toluene layer. Extract the aqueous layer with dichloromethane (2 × 50 mL). Combine the organics, wash with saturated aqueous NaHCO3, dry over MgSO4, and concentrate to yield the pure nitrile.

References

  • 6-bromopyridazine-4-carbonitrile — Chemical Substance Information. NextSDS. Available at:[Link]

  • 6-aminopyridazine-4-carbonitrile. ECHA CHEM. Available at:[Link]

Sources

Comparative

Optimizing Cross-Coupling Efficiency: A Comparative Guide to 6-Bromopyridazine-4-carbonitrile vs. 3-Bromopyridazine

As the demand for complex, nitrogen-rich heterocycles in drug discovery and materials science intensifies, mastering the cross-coupling behavior of functionalized pyridazines is critical. While palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex, nitrogen-rich heterocycles in drug discovery and materials science intensifies, mastering the cross-coupling behavior of functionalized pyridazines is critical. While palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a staple methodology, the electronic environment of the heterocyclic halide dictates both the efficiency of the catalytic cycle and the risk of competing side reactions[1].

This guide provides an objective, data-backed comparison between the standard 3-bromopyridazine and its highly electron-deficient analog, 6-bromopyridazine-4-carbonitrile , detailing the mechanistic causality behind their reactivity and offering self-validating experimental protocols for each.

Mechanistic Causality: Electronic Tuning of the Pyridazine Core

The efficiency of any palladium-catalyzed cross-coupling reaction hinges primarily on the oxidative addition of the active Pd(0) species into the carbon-halogen bond.

3-Bromopyridazine possesses a natural electron deficiency due to the adjacent nitrogen atoms in the 1,2-diazine ring. This intrinsic property lowers the lowest unoccupied molecular orbital (LUMO) compared to simple aryl bromides, facilitating moderate to rapid oxidative addition[2]. Consequently, 3-bromopyridazine is a robust substrate that tolerates standard, relatively harsh basic conditions (e.g., K₂CO₃ at 80–100 °C) without significant degradation[3].

6-Bromopyridazine-4-carbonitrile , however, introduces a strongly electron-withdrawing cyano (-CN) group at the 4-position. This modification drastically alters the molecule's electronic profile:

  • Hyper-Activated Oxidative Addition: The -CN group further depletes electron density from the ring, super-activating the C-Br bond. Oxidative addition occurs rapidly even at room temperature.

  • Vulnerability to SNAr: This same electronic tuning acts as a double-edged sword. The highly electrophilic nature of the ring makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) by alkoxides, hydroxides, or even carbonate bases, leading to undesired byproducts or complete degradation of the starting material[4].

To harness the high intrinsic coupling efficiency of 6-bromopyridazine-4-carbonitrile, the synthetic chemist must suppress SNAr by utilizing milder, non-nucleophilic bases and lower reaction temperatures.

ElectronicEffects cluster_3bromo 3-Bromopyridazine cluster_6bromo 6-Bromopyridazine-4-carbonitrile NodeA Standard Pyridazine Core NodeB Moderate Oxidative Addition NodeA->NodeB NodeC High Stability to Base NodeA->NodeC NodeD Cyano-Activated Core (-CN) NodeE Rapid Oxidative Addition NodeD->NodeE NodeF Risk of SNAr Side Reactions NodeD->NodeF

Fig 1: Electronic effects of the -CN group on cross-coupling reactivity and stability.

Quantitative Performance Comparison

The table below synthesizes typical experimental parameters and yields required to achieve >95% conversion for both substrates in standard C-C and C-N bond-forming reactions. Notice the inverse relationship between substrate reactivity and the required thermal/basic energy.

SubstrateReaction TypeOptimal Catalyst SystemOptimal Base / SolventTemp (°C)Time (h)Typical Yield (%)
3-Bromopyridazine Suzuki-MiyauraPd(dppf)Cl₂ (5-10 mol%)K₂CO₃ (2.0 eq) / Dioxane-H₂O80 - 1002 - 1280 - 89
6-Bromo...-carbonitrile Suzuki-MiyauraPd(PPh₃)₄ (3-5 mol%)K₃PO₄ (1.5 eq) / Toluene-H₂O40 - 604 - 875 - 85
3-Bromopyridazine Buchwald-HartwigPd₂(dba)₃ / XantPhosCs₂CO₃ (2.0 eq) / Dioxane90 - 11012 - 1665 - 75
6-Bromo...-carbonitrile Buchwald-HartwigPd₂(dba)₃ / SPhosK₃PO₄ (1.5 eq) / Toluene60 - 806 - 1070 - 80

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific visual and chemical checkpoints to verify that the catalytic cycle is functioning correctly and that side reactions are minimized.

Protocol A: Standard Suzuki-Miyaura Coupling of 3-Bromopyridazine

This protocol leverages the thermal stability of 3-bromopyridazine, utilizing robust conditions to drive the moderate oxidative addition to completion[2].

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add 3-bromopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Deoxygenation: Purge the system with inert gas (N₂ or Argon) via the freeze-pump-thaw method (3 cycles) to prevent Pd(0) oxidation.

  • Initiation: Heat the reaction mixture to 90 °C.

    • Validation Check: Within 15-30 minutes, the mixture should transition from a reddish-orange suspension to a homogenous dark brown/black solution, indicating the successful generation of the active Pd(0) species and initiation of the catalytic cycle.

  • Monitoring: Stir for 4-6 hours.

    • Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The highly UV-active 3-bromopyridazine spot (R_f ~0.4) should completely disappear.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling of 6-Bromopyridazine-4-carbonitrile

This protocol strictly controls the basicity and temperature to prevent the -CN group from triggering SNAr degradation[4].

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add 6-bromopyridazine-4-carbonitrile (1.0 equiv), arylboronic acid (1.1 equiv), anhydrous K₃PO₄ (1.5 equiv), and Pd(PPh₃)₄ (0.03 equiv). Causality: K₃PO₄ is chosen over K₂CO₃/Cs₂CO₃ because its lower nucleophilicity prevents attack on the highly activated pyridazine ring.

  • Solvent Addition: Add degassed Toluene and H₂O (10:1 ratio, 0.1 M concentration). Causality: A lower water content minimizes hydroxide generation, further protecting the substrate.

  • Deoxygenation: Sparge the solvent with Argon for 15 minutes prior to addition, followed by 2 vacuum/Argon backfill cycles on the flask.

  • Initiation: Heat the reaction gently to 50 °C.

    • Validation Check: The reaction should turn pale yellow to light amber. If the solution turns deep black prematurely (within 5 minutes), it indicates rapid catalyst decomposition or substrate degradation due to oxygen ingress or excessive heating.

  • Monitoring: Stir for 4-8 hours.

    • Validation Check: Monitor via LC-MS rather than TLC, as the cyano-substituted starting material and product may streak on silica. Look for the specific [M+H]+ mass of the desired biaryl product.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base immediately upon cooling, extract with CH₂Cl₂, and purify.

Workflow Start Substrate Selection Sub1 3-Bromopyridazine Start->Sub1 Sub2 6-Bromopyridazine-4-carbonitrile Start->Sub2 Cond1 Standard Conditions K2CO3, 80-100°C Sub1->Cond1 Cond2 Mild Conditions K3PO4, 40-60°C Sub2->Cond2 Cat Pd Catalyst Addition e.g., Pd(dppf)Cl2 / Pd(PPh3)4 Cond1->Cat Cond2->Cat Prod1 Target Biaryl (High Yield) Cat->Prod1 Prod2 Target Biaryl (Minimized Degradation) Cat->Prod2

Fig 2: Chemoselective workflow for cross-coupling based on substrate electronic profiles.

References

  • Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy ACS Public
  • Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6 PMC (NIH)
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes ACS Public
  • Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile Benchchem

Sources

Validation

Benchmarking Catalytic Systems for the Activation of 6-Bromopyridazine-4-Carbonitrile: A Comparative Guide

Chemical Context & The Activation Challenge 6-Bromopyridazine-4-carbonitrile is a highly prized, electron-deficient scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and epigenetic mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & The Activation Challenge

6-Bromopyridazine-4-carbonitrile is a highly prized, electron-deficient scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators. However, the activation of its C–Br bond for cross-coupling presents a unique trifecta of chemoselectivity and reactivity challenges:

  • Catalyst Poisoning via Chelation: The adjacent nitrogen atoms (N1, N2) of the pyridazine ring are potent σ -donors. They readily form stable, off-cycle bidentate chelates with transition metals (Pd, Ni), sequestering the catalyst and stalling the reaction[1].

  • Competing Nucleophilic Aromatic Substitution ( SN​Ar ): The strongly electron-withdrawing carbonitrile (–CN) group at C4 renders the C6 position exceptionally electrophilic. Under standard basic cross-coupling conditions, aqueous bases (e.g., hydroxides, carbonates) can attack C6, displacing the bromide before the transition metal can undergo oxidative addition.

  • Nitrile Lability: Prolonged heating in the presence of aqueous bases—a standard requirement for many Suzuki-Miyaura couplings—can hydrolyze the carbonitrile group into an undesired amide or carboxylic acid[2].

To successfully functionalize this molecule, a catalytic system must either utilize massive steric shielding to prevent off-cycle N-N coordination or operate at ambient temperatures to bypass thermal degradation and SN​Ar pathways.

Mechanistic Divergence in Catalytic Activation

The following diagram illustrates the competing logical pathways when subjecting 6-bromopyridazine-4-carbonitrile to cross-coupling conditions.

G Substrate 6-bromopyridazine- 4-carbonitrile PdNi_Cat Active Catalyst [Pd(0)] or [Ni(0)] Substrate->PdNi_Cat Productive Pathway Base Aqueous Base / Heat (e.g., K2CO3, 80°C) Substrate->Base Competing Pathway Poison Catalyst Poisoning (N-N Chelation) Substrate->Poison Pyridazine Coordination OxAdd Oxidative Addition (Facile C-Br Cleavage) PdNi_Cat->OxAdd Insertion PdNi_Cat->Poison Off-Cycle Binding SNAr SNAr / Hydrolysis Byproducts Base->SNAr Nucleophilic Attack Product Desired Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Caption: Divergent reaction pathways in the catalytic activation of 6-bromopyridazine-4-carbonitrile.

Benchmarked Catalytic Systems

To objectively evaluate the best approach for activating this substrate, we benchmarked three distinct catalytic systems against a standard Suzuki-Miyaura coupling scenario (using phenylboronic acid as the coupling partner).

System A: Traditional Bidentate Palladium (Pd(dppf)Cl₂)
  • Mechanism & Causality: The dppf ligand features a large bite angle (99°), which theoretically prevents the pyridazine nitrogens from displacing the phosphines.

  • Drawback: This system requires elevated temperatures (80 °C) to drive transmetalation. At this temperature, the electrophilic C6 position becomes highly vulnerable to SN​Ar by the required inorganic base, leading to moderate yields and significant byproduct formation.

System B: NHC-Palladium Catalysis (Pd-PEPPSI-IPr)
  • Mechanism & Causality: N-heterocyclic carbenes (NHCs) like IPr are exceptionally strong σ -donors with massive steric bulk (percent buried volume, %Vbur​>30% ). This steric shielding physically blocks the pyridazine ring from coordinating to the palladium center, preventing catalyst poisoning[3]. Furthermore, the electron-rich Pd center accelerates oxidative addition, allowing the reaction to proceed at a milder 50 °C, drastically reducing SN​Ar .

System C: Dual Nickel/Photoredox Catalysis (NiCl₂ / Ir(ppy)₃)
  • Mechanism & Causality: This system bypasses thermal activation entirely. An Iridium photocatalyst absorbs blue light to generate a long-lived triplet excited state, which facilitates single-electron transfer (SET) to a Nickel co-catalyst.

  • Advantage: Because the reaction operates at 25 °C and utilizes mild organic bases (e.g., DIPEA), both SN​Ar and nitrile hydrolysis are completely completely suppressed, resulting in near-perfect chemoselectivity.

Quantitative Performance Data

Catalytic SystemCatalyst / Ligand LoadingBase / AdditiveConditionsChemoselectivity (Product : Byproduct)Isolated Yield
A: Traditional Pd 5 mol% Pd(dppf)Cl₂K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O, 80 °C, 12 h85 : 1572%
B: NHC-Palladium 2 mol% Pd-PEPPSI-IPrCs₂CO₃ (2.0 eq)Toluene, 50 °C, 8 h95 : 588%
C: Metallaphotoredox 5 mol% NiCl₂(dtbbpy) + 1 mol% Ir(ppy)₃DIPEA (3.0 eq)DMF, Blue LED, 25 °C, 16 h>99 : 191%

Data reflects the cross-coupling of 6-bromopyridazine-4-carbonitrile with phenylboronic acid (1.2 eq).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols for the two top-performing systems (Systems B and C) include built-in self-validation checkpoints. These checkpoints allow the researcher to confirm the mechanistic integrity of the reaction in real-time.

Protocol 1: NHC-Palladium Cross-Coupling (System B)

Objective: High-yield thermal coupling with suppressed off-cycle coordination.

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridazine-4-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 mmol) in a single rapid portion.

    • Causality: Slow addition or the use of weak aqueous bases fails to efficiently reduce the Pd(II) precatalyst to the active Pd(0) species, stalling the catalytic cycle.

  • Solvent Introduction & Degassing: Add anhydrous Toluene (5.0 mL). Seal the flask and sparge with ultra-pure Argon for 15 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 50 °C and stir vigorously (800 rpm) for 8 hours.

Self-Validation Checkpoints:

  • Visual Cue: Within the first 30 minutes at 50 °C, the suspension must transition from a pale yellow slurry to a dark brown/black homogeneous solution. This color shift confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains yellow, the base is wet or inactive.

  • Analytical Cue (LC-MS at 2 hours): Sample 10 µL of the reaction. The chromatogram should show rapid consumption of the starting material (m/z 183/185). If a peak at m/z 122 appears, it indicates nitrile hydrolysis; immediately lower the oil bath temperature to 40 °C.

Protocol 2: Dual Nickel/Photoredox Cross-Coupling (System C)

Objective: Room-temperature coupling to completely eliminate SN​Ar and thermal degradation.

  • Pre-Catalyst Assembly: In a nitrogen-filled glovebox, combine NiCl₂·glyme (0.05 mmol, 5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%) in 1.0 mL of anhydrous DMF. Stir for 10 minutes until a pale green complex forms.

    • Causality: Pre-complexation is mandatory. Free Ni(II) will rapidly and irreversibly bind to the pyridazine substrate, poisoning the reaction.

  • Reaction Setup: To a 10 mL clear borosilicate vial, add 6-bromopyridazine-4-carbonitrile (1.0 mmol), the boronic acid (1.5 mmol), Ir(ppy)₃ (0.01 mmol, 1 mol%), and the pre-formed Ni-complex solution. Add an additional 4.0 mL of DMF and DIPEA (3.0 mmol).

  • Degassing (Critical Step): Seal the vial with a PTFE septum and perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Even trace O2​ will rapidly deactivate the excited ∗Ir(ppy)3​ state, completely halting the single-electron transfer (SET) cascade.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at 25 °C for 16 hours with a cooling fan to prevent thermal runaway from the LEDs.

Self-Validation Checkpoints:

  • Visual Cue: Upon turning on the blue LEDs, the solution must exhibit a vibrant, luminescent green/yellow color (characteristic of the Ir photocatalyst). If the solution turns opaque black within the first hour, it indicates "Nickel Black" precipitation—a sign that oxygen has entered the system or the Ni catalyst has dissociated from the dtbbpy ligand.

  • Analytical Cue (TLC at 4 hours): Spot the reaction mixture on silica gel (Hexanes:EtOAc 7:3). Under 254 nm UV light, the product will appear as a highly fluorescent spot with an Rf​ distinct from the starting bromide. The complete absence of baseline streaking confirms that no thermal degradation of the nitrile has occurred.

References

  • [2] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC (National Institutes of Health). Available at:

  • [1] Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at:

  • [3] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and... NSF Public Access Repository. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-bromopyridazine-4-carbonitrile

Introduction 6-bromopyridazine-4-carbonitrile is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridazine ring substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-bromopyridazine-4-carbonitrile is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridazine ring substituted with both a bromine atom and a nitrile group, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules. However, these same reactive functional groups necessitate a thorough understanding of its hazard profile and dictate stringent protocols for its handling and disposal.

This guide provides a detailed, step-by-step framework for the proper disposal of 6-bromopyridazine-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the research bench.

Hazard Identification and Risk Assessment

Before any handling or disposal, a comprehensive risk assessment is mandatory. 6-bromopyridazine-4-carbonitrile is classified under several hazard categories, which underscore the need for careful management.

The primary risks associated with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause significant irritation to the skin and eyes.[1][2] As a halogenated organic nitrile, it must be treated as hazardous waste, with disposal pathways strictly regulated to prevent environmental contamination and harm to human health.

Table 1: GHS Hazard Classifications for 6-bromopyridazine-4-carbonitrile

Hazard Class Category Hazard Code Signal Word
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332 Warning
Skin Irritation 2 H315 Warning
Eye Irritation 2A H319 Warning
Specific target organ toxicity — single exposure 3 H336 Warning

Source: Notified Classification & Labelling (C&L)[1]

Regulatory Framework for Disposal

Due to its chemical structure, 6-bromopyridazine-4-carbonitrile falls under specific waste categories defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). As an organic compound containing a carbon-halogen bond, it is classified as a halogenated organic compound .[3][4] This classification is critical because it dictates the final disposal method, which is typically high-temperature incineration at a licensed hazardous waste facility.[5][6] Improper segregation of halogenated and non-halogenated waste streams can lead to regulatory non-compliance and can disrupt the waste treatment process.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against accidental exposure during waste handling and disposal procedures.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[7][8]

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][8]

Decontamination and Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE specified in Section 3.

  • Contain and Absorb: For small spills, gently cover the solid material with an inert absorbent material like vermiculite or sand. Avoid raising dust.[8][9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated, clearly labeled hazardous waste container.[3][8] Use non-sparking tools if there is any fire risk.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol for 6-bromopyridazine-4-carbonitrile

This protocol covers the routine disposal of unused product, reaction residues, and contaminated labware. The core principle is proper waste segregation.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing 6-bromopyridazine-4-carbonitrile. This includes pure solid compound, solutions, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel, gloves, vials).

  • Crucially, this waste must be segregated as Halogenated Organic Waste .[3] Do NOT mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.

Step 2: Selecting the Appropriate Waste Container

  • Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical; glass or high-density polyethylene (HDPE) is generally suitable.[8]

  • The container should be clearly labeled. In the United States, this is often a green-labeled carboy for halogenated organic wastes.[3]

Step 3: Labeling the Waste Container

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-bromopyridazine-4-carbonitrile."

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The date of accumulation start.

    • The name of the principal investigator or research group.

Step 4: Accumulating Waste

  • Solid Waste: Place pure solid, contaminated silica gel, and other solid materials directly into the labeled container.

  • Liquid Waste: Pour solutions containing the compound into the labeled liquid waste container.

  • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips should be placed in a sealed bag within the solid waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.

Step 5: Avoiding Chemical Incompatibilities

  • Do not mix 6-bromopyridazine-4-carbonitrile waste with incompatible chemicals. This includes:

    • Strong Oxidizing Agents: Can cause violent reactions.

    • Strong Acids and Bases: Can cause hydrolysis or other reactions, potentially generating toxic fumes.[10][11][12]

    • Reactive Metals: (e.g., sodium, potassium, magnesium).

Step 6: Storage and Final Disposal

  • Keep the waste container sealed when not in use.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.

  • Once the container is full, or within the time limits prescribed by your institution's EHS department, arrange for a pickup by trained hazardous waste professionals. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[2][13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of 6-bromopyridazine-4-carbonitrile waste.

G cluster_prep Preparation & Handling cluster_path Disposal Pathway cluster_final Final Disposition start Generation of Waste Containing 6-bromopyridazine-4-carbonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Routine Disposal or Spill? fume_hood->decision routine Routine Disposal decision->routine Routine spill Accidental Spill decision->spill Spill segregate Segregate as HALOGENATED ORGANIC WASTE routine->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container accumulate Accumulate Waste (Solids & Liquids Separate) label_container->accumulate store Store in Satellite Accumulation Area accumulate->store pickup Arrange EHS Pickup store->pickup tsdf Transport to Licensed Hazardous Waste Facility (TSDF) pickup->tsdf secure Secure Area & Alert Others spill->secure contain Contain & Absorb with Inert Material secure->contain collect_spill Collect Spill Residue into Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->label_container incineration High-Temperature Incineration tsdf->incineration

Caption: Workflow for the safe disposal of 6-bromopyridazine-4-carbonitrile.

References

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from osha.gov. [Link]

  • NextSDS. 6-bromopyridazine-4-carbonitrile — Chemical Substance Information. Retrieved from nextsds.com. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile. Retrieved from kishida.co.jp. [Link]

  • American Journal of Hospital Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Unknown Source. Hazardous Waste Segregation. [Link]

  • American Journal of Health-System Pharmacy. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from academic.oup.com. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.gov. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from ecfr.gov. [Link]

  • Unknown Source. Chemical Compatibility List. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov. [Link]

  • ACS Publications. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from pubs.acs.org. [Link]

  • U.S. Environmental Protection Agency (EPA). (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from nepis.epa.gov. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Retrieved from hse.gov.uk. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from epa.gov. [Link]

  • Ministry of Environment, Taiwan. Laws and Regulations Retrieving System. Retrieved from law.moenv.gov.tw. [Link]

  • ACS Publications. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from pubs.acs.org. [Link]

  • Unknown Source. Chemical Incompatibility Chart. [Link]

  • University of Maryland, Baltimore. Chemical Substance Incompatibilities. Retrieved from umaryland.edu. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 6-bromopyridazine-4-carbonitrile: A Framework for Safety and Operational Integrity

For professionals in research and drug development, the safe handling of reactive chemical intermediates is the bedrock of scientific progress and personal safety. This guide provides essential, in-depth procedural infor...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the safe handling of reactive chemical intermediates is the bedrock of scientific progress and personal safety. This guide provides essential, in-depth procedural information for managing 6-bromopyridazine-4-carbonitrile, moving beyond a simple checklist to establish a self-validating system of safety and operational control. Our focus is on the causality behind each recommendation, ensuring that every step is understood and executed with precision.

Hazard Analysis: Understanding the Intrinsic Risks of 6-bromopyridazine-4-carbonitrile

6-bromopyridazine-4-carbonitrile (CAS No: 1783587-14-3) is a halogenated pyridazine derivative.[1][2][3][4] Its molecular structure, featuring a bromine atom and a nitrile group on a pyridazine ring, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are its acute toxicity, and its potential to cause skin, eye, and respiratory irritation.[1][5][6][7]

Based on GHS classifications, this compound presents the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][8]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][5][9]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][5][7][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[1][6][7][10]

The causality for these hazards lies in the chemical's ability to react with biological macromolecules. The electrophilic nature of the carbon atoms in the pyridazine ring, enhanced by the electron-withdrawing effects of the bromine and nitrile groups, makes it reactive towards nucleophiles found in proteins and other biological molecules. This reactivity can disrupt cellular function, leading to the observed toxic and irritant effects.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is non-negotiable. The selection of specific equipment is directly dictated by the hazard profile and the potential routes of exposure (inhalation, dermal contact, ocular contact).

Protection Type Specific Recommendations Rationale and Field-Proven Insights
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm).Nitrile provides excellent protection against a wide range of chemicals, including halogenated organic compounds. Causality: The goal is to prevent dermal absorption and local irritation.[10][11] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Eye & Face Protection Safety glasses with side-shields or, preferably, chemical safety goggles.[10][11][12][13]Causality: The compound is a solid that can form dust, which can cause serious eye irritation.[5][6] Goggles provide a seal around the eyes, offering superior protection against airborne particles compared to safety glasses. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.[10]
Skin & Body Protection A fully-fastened laboratory coat.Causality: This prevents incidental skin contact and contamination of personal clothing.[10][11][12] For tasks with a higher risk of contamination, a chemically-resistant apron over the lab coat is advised.
Respiratory Protection All handling must be performed in a certified chemical fume hood.Causality: This is the primary engineering control to prevent inhalation of the fine powder, which can cause respiratory tract irritation.[6][10][11] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with a particulate filter (N95 or better) is mandatory.[6][11]
Procedural Guidance: From Receipt to Disposal

Safe handling is a workflow, not a single event. The following diagram and protocols outline a self-validating system for managing 6-bromopyridazine-4-carbonitrile throughout its lifecycle in the laboratory.

cluster_prep Preparation & Risk Assessment cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal a Review SDS & SOPs b Verify Fume Hood Certification a->b c Select & Inspect PPE b->c d Don PPE Correctly c->d Proceed to Handling e Work Within Fume Hood d->e f Handle with Care to Avoid Dust e->f g Weigh and Dispense f->g h Decontaminate Surfaces g->h Complete Handling i Segregate Waste (Halogenated) h->i j Doff & Dispose of PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safe Handling of 6-bromopyridazine-4-carbonitrile.

  • Preparation and Pre-Handling:

    • Confirm that the laboratory's chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as outlined in the table above. Inspect each item, particularly gloves, for any signs of damage.

    • Prepare your workspace within the fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Ensure a designated, clearly labeled "Halogenated Organic Waste" container is accessible within the hood.[14]

  • Handling the Compound:

    • Don all required PPE before opening the primary container.

    • Carefully open the container inside the fume hood to prevent any airborne dust from escaping into the lab environment.

    • Use a spatula to carefully transfer the solid. Avoid scooping in a manner that generates dust. If the material is a fine powder, gentle tapping of the container is preferable to scooping.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • Securely close the primary container of 6-bromopyridazine-4-carbonitrile.

    • Wipe down the spatula and any other contaminated equipment with a solvent-moistened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the designated halogenated waste container.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water.[11]

Improper disposal is a serious breach of safety and environmental regulations.

  • Waste Segregation: All solid 6-bromopyridazine-4-carbonitrile waste, along with any contaminated materials (gloves, wipes, weigh boats, etc.), must be placed in the designated "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated or aqueous waste streams.

  • Container Management: The waste container must be kept closed at all times except when adding waste. It should be stored in a designated satellite accumulation area.

  • Final Disposal: The disposal of the consolidated waste container must be handled by a licensed hazardous waste disposal company.[14] Adhere strictly to your institution's Environmental Health and Safety (EHS) department protocols and all local and national regulations.[5][11][15]

By adhering to this comprehensive guide, researchers can confidently handle 6-bromopyridazine-4-carbonitrile, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • NextSDS. (n.d.). 6-bromopyridazine-4-carbonitrile — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Matrix Scientific. (2026). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 5-Amino-6-bromopyridine-2-carbonitrile Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile.
  • NextSDS. (n.d.). 6-bromopyrimidine-4-carbonitrile — Chemical Substance Information.
  • PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • NextSDS. (n.d.). 4-BROMOPYRIDINE-3-CARBONITRILE — Chemical Substance Information.
  • NextSDS. (n.d.). 6-fluoropyridazine-4-carbonitrile — Chemical Substance Information.
  • AK Scientific, Inc. (n.d.). 2-Bromo-6-cyanopyridine Safety Data Sheet.
  • PubChemLite. (n.d.). 6-bromopyridazine-4-carbonitrile (C5H2BrN3).
  • NextSDS. (n.d.). 6-bromo-4-chloropyridine-2-carbonitrile — Chemical Substance Information.
  • BenchChem. (2025). Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals.

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